molecular formula C11H13BrO3 B8112949 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Cat. No.: B8112949
M. Wt: 273.12 g/mol
InChI Key: MXHXLGHUXBNTAF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-13-8-3-4-10(12)9(7-8)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXLGHUXBNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1186304-21-1) is a specialized heterocyclic building block used primarily in medicinal chemistry as a masked electrophile . Structurally, it consists of a 2-bromo-5-methoxyphenyl moiety protected as a cyclic 1,3-dioxane acetal.

This compound serves as a critical strategic intermediate.[1] The 1,3-dioxane group protects the sensitive aldehyde functionality, allowing the aryl bromide to undergo metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or lithium-halogen exchange without side reactions. Its meta-methoxy substituent modulates the electronic properties of the ring, making it a valuable scaffold for synthesizing resourcinol-derived pharmacophores.

Chemical Identity & Physical Properties[1][2][3]

Property Data
CAS Number 1186304-21-1
IUPAC Name This compound
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
SMILES COC1=CC=C(Br)C(C2OCCCO2)=C1
InChI Key MXHXLGHUXBNTAF-UHFFFAOYSA-N
Appearance White to off-white solid (typically)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
LogP ~2.63 (Predicted)

Synthesis & Manufacturing Logic

The synthesis of CAS 1186304-21-1 follows a classic carbonyl protection strategy. The choice of a 1,3-dioxane (6-membered ring) over a 1,3-dioxolane (5-membered ring) is often deliberate; 1,3-dioxanes generally exhibit higher stability toward acidic hydrolysis, providing a more robust protecting group during multi-step synthesis.

Core Synthetic Workflow
  • Precursor Selection: The starting material is 2-bromo-5-methoxybenzaldehyde (CAS 7507-86-0).

  • Acetalization: The aldehyde is condensed with 1,3-propanediol under acidic catalysis.

  • Water Removal: To drive the equilibrium forward (Le Chatelier’s principle), water is removed azeotropically (Dean-Stark apparatus) or using molecular sieves.

Detailed Protocol (Standardized)
  • Reagents: 2-Bromo-5-methoxybenzaldehyde (1.0 eq), 1,3-Propanediol (1.2–1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Toluene or Cyclohexane (for azeotropic distillation).

  • Conditions: Reflux with Dean-Stark trap for 4–6 hours.

  • Workup: Cool to RT, wash with saturated NaHCO₃ (to neutralize acid), dry organic layer over MgSO₄, and concentrate. Recrystallize from hexanes/EtOAc if necessary.

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the dioxane and its subsequent utility in orthogonal functionalization.

SynthesisPath cluster_0 Orthogonal Reactivity Zone Aldehyde 2-Bromo-5-methoxy- benzaldehyde (Electrophilic Aldehyde) Dioxane 2-(2-Bromo-5-methoxyphenyl)- 1,3-dioxane (CAS 1186304-21-1) Aldehyde->Dioxane Protection (Dean-Stark) Reagents 1,3-Propanediol + pTsOH Reagents->Dioxane Intermediate Aryl Lithium Species (Nucleophilic Carbon) Dioxane->Intermediate Li/Br Exchange Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Lithiation->Intermediate Product Functionalized Benzaldehyde Intermediate->Product 1. Electrophile (E+) 2. Acid Deprotection

Figure 1: Synthetic pathway transforming the electrophilic aldehyde into a nucleophilic aryl lithium species via the 1,3-dioxane intermediate.

Applications in Drug Development[1][4]

Orthogonal Reactivity (The "Masked" Aldehyde)

The primary utility of CAS 1186304-21-1 is to enable reactions at the C2-position that are incompatible with a free aldehyde.

  • Problem: Treating 2-bromo-5-methoxybenzaldehyde with n-Butyllithium (n-BuLi) causes immediate nucleophilic attack on the aldehyde carbonyl, destroying the molecule.

  • Solution: The 1,3-dioxane ring is inert to n-BuLi. This allows the researcher to perform a Lithium-Halogen exchange at the bromine, generating a reactive aryl lithium species. This species can then be reacted with diverse electrophiles (e.g., CO₂, DMF, ketones) to build complex scaffolds.

Suzuki-Miyaura Coupling

The bromine atom serves as an excellent handle for Palladium-catalyzed cross-coupling.

  • Workflow: React CAS 1186304-21-1 with an aryl boronic acid (Ar-B(OH)₂) using Pd(PPh₃)₄ and a base (K₂CO₃).

  • Outcome: A biaryl system is formed. The aldehyde can then be revealed (deprotected) using dilute HCl, providing a biaryl aldehyde for further elaboration (e.g., reductive amination).

Electronic Modulation

The 5-methoxy group is strategically placed. In the final pharmaceutical target, this group often mimics specific hydrogen-bond acceptors or metabolic hotspots. During synthesis, its electron-donating nature (via resonance) stabilizes the intermediate carbocations formed during electrophilic aromatic substitution on the ring.

Handling, Safety, and Storage

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate). While acetals are generally stable, keeping them cool prevents slow hydrolysis from atmospheric moisture.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the methoxy group or hydrolysis.

  • Stability: Avoid strong acids. The 1,3-dioxane ring is acid-labile (this is its deprotection mechanism) and will revert to the aldehyde if exposed to acidic moisture.

References

  • Fluorochem Ltd. (2025). Product Sheet: this compound (CAS 1186304-21-1). Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.
  • PubChem. (2025). Compound Summary: 2-Bromo-5-methoxybenzaldehyde (Parent Aldehyde). National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane from 2-bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane , a critical protected intermediate often employed in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling or in halogen-lithium exchange reactions where the aldehyde functionality requires masking.

The transformation utilizes a classic acid-catalyzed acetalization with 1,3-propanediol . While the reaction is chemically straightforward, the ortho-bromo substituent introduces steric strain that can retard reaction kinetics, while the meta-methoxy group exerts an electronic influence that stabilizes the carbocation intermediate but may slightly reduce the electrophilicity of the carbonyl carbon.

This document presents two validated protocols:

  • Method A (Thermodynamic Control): Azeotropic distillation (Dean-Stark) for robust, multigram-scale synthesis.

  • Method B (Kinetic/Chemical Drying): Molecular sieves/Solid acid catalyst for smaller scales (<500 mg) or moisture-sensitive environments.

Strategic Context & Retrosynthetic Logic

The installation of the 1,3-dioxane moiety serves a dual purpose in complex molecule synthesis:

  • Chemo-differentiation: It masks the electrophilic aldehyde, allowing nucleophilic attack (e.g., Grignard, Organolithium) to occur exclusively at the C-Br site.

  • Stability: The 6-membered dioxane ring is thermodynamically more stable than the 5-membered dioxolane (derived from ethylene glycol) due to reduced ring strain, making it superior for harsh downstream conditions.

Reaction Scheme

The transformation is a reversible nucleophilic addition-elimination reaction.

ReactionScheme SM 2-Bromo-5-methoxybenzaldehyde (C8H7BrO2) Catalyst Cat. p-TsOH Toluene, Reflux SM->Catalyst Reagent 1,3-Propanediol (HO-CH2-CH2-CH2-OH) Reagent->Catalyst Product This compound (C11H13BrO3) Catalyst->Product Cyclization Waste H2O (Removed Azeotropically) Catalyst->Waste -H2O

Figure 1: High-level reaction scheme. The reaction is driven to completion by the physical removal of water.

Mechanistic Underpinnings

Understanding the mechanism is vital for troubleshooting incomplete conversion. The reaction follows the standard acetalization pathway:

  • Activation: Protonation of the carbonyl oxygen by the acid catalyst (

    
    ), increasing electrophilicity.
    
  • Addition: Nucleophilic attack by one hydroxyl group of 1,3-propanediol, forming a hemiacetal intermediate.

  • Elimination: Protonation of the hemiacetal hydroxyl group followed by loss of water (rate-determining step in many cases), generating an oxocarbenium ion.

  • Cyclization: Intramolecular attack by the second hydroxyl group closes the ring.

  • Deprotonation: Regeneration of the acid catalyst.[1]

Critical Insight: The ortho-bromo group provides steric bulk that can hinder the initial nucleophilic attack. Consequently, high-speed agitation and efficient water removal are non-negotiable to shift the equilibrium (Le Chatelier’s principle) toward the product.

Experimental Protocols

Method A: Azeotropic Distillation (Standard Scale-Up)

Best for: >1g scale, robust substrates.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]DensityRole
2-Bromo-5-methoxybenzaldehyde 215.041.0SolidLimiting Reagent
1,3-Propanediol 76.091.51.053 g/mLNucleophile
p-Toluenesulfonic acid (p-TsOH) 172.200.05SolidCatalyst
Toluene 92.14N/A0.867 g/mLSolvent (Azeotrope)
Step-by-Step Procedure
  • Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add the aldehyde (1.0 equiv) and 1,3-propanediol (1.5 equiv) to the flask.

  • Solvent: Add Toluene (concentration ~0.2 M relative to aldehyde). Note: Toluene is preferred over Benzene due to lower toxicity and higher boiling point (110°C), which aids kinetics.

  • Catalyst: Add p-TsOH monohydrate (5 mol%).

  • Reflux: Heat the mixture to vigorous reflux. Ensure the toluene condenses rapidly, filling the trap.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (3-6 hours).

    • Checkpoint: Check TLC (Hexanes/EtOAc 4:1). The aldehyde spot (usually higher Rf) should disappear.

  • Workup:

    • Cool to room temperature (RT).

    • Quench: Add saturated aqueous NaHCO₃ (critical to neutralize acid and prevent hydrolysis).

    • Extraction: Separate layers. Wash the organic layer with water (2x) and brine (1x).

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude is often a solid or viscous oil. If purity <95%, recrystallize from warm Hexanes or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: Chemical Drying (Small Scale / Mild)

Best for: <500mg scale, or if Dean-Stark glassware is unavailable.

Procedure
  • Setup: Flame-dried vial with septum.

  • Reagents: Dissolve aldehyde (1.0 equiv) and 1,3-propanediol (3.0 equiv) in anhydrous CH₂Cl₂ or Toluene.

  • Drying Agent: Add activated 4Å Molecular Sieves (approx. 100 wt% of substrate).

  • Catalyst: Add p-TsOH (10 mol%) or Amberlyst-15 (solid acid resin).

  • Reaction: Stir at Room Temperature (RT) for 12-24 hours.

  • Workup: Filter off sieves/catalyst through a Celite pad. Wash with CH₂Cl₂. Wash filtrate with sat. NaHCO₃, then dry and concentrate.

Process Analytical Technology (PAT) & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

NMR Validation Logic
  • Proton NMR (¹H-NMR, CDCl₃):

    • The Diagnostic Signal: The acetal proton (O-CH-O) appears as a distinct singlet. Due to the electron-rich methoxy group and the ortho-bromo shielding/deshielding effects, expect this peak around 5.60 – 5.80 ppm .

    • The "Gone" Signal: Complete disappearance of the aldehyde proton (-CHO) at ~10.3 ppm .

    • The Ring: The 1,3-dioxane ring protons appear as multiplets:

      • Axial/Equatorial O-CH₂- (4H) at 3.9 – 4.3 ppm .

      • Central -CH₂- (2H) at 1.4 – 2.3 ppm .

    • Aromatic Region: Three protons. The coupling pattern (d, d, dd) will remain similar to the starting material but with slight chemical shift perturbations.

  • Carbon NMR (¹³C-NMR):

    • Look for the acetal carbon signal at ~100-102 ppm .

    • Absence of carbonyl carbon at ~190 ppm .

Workflow Diagram

Workflow start Start: 2-Bromo-5-methoxybenzaldehyde mix Mix with 1,3-Propanediol + p-TsOH Solvent: Toluene start->mix reflux Reflux (Dean-Stark) Remove H2O mix->reflux check TLC/NMR Check Aldehyde consumed? reflux->check check->reflux No quench Quench with NaHCO3 (Neutralize Acid) check->quench Yes isolate Phase Sep & Concentration quench->isolate purify Recrystallization or Flash Chrom. isolate->purify final Target: 1,3-Dioxane Product purify->final

Figure 2: Operational workflow for Method A.

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Water not removed effectively.Ensure vigorous reflux; insulate Dean-Stark arm; replace molecular sieves.
Hydrolysis during Workup Acidic environment during aqueous wash.Crucial: Use saturated NaHCO₃ for the first wash. Acetals are acid-labile.
Product is an Oil Residual solvent or impurities.Dry under high vacuum for >4h. If still oil, seed with crystal or use Kugelrohr distillation.
New Spot on TLC (Lower Rf) Hemiacetal formation (intermediate).Extend reaction time; add more catalyst (carefully).
Safety (MSDS Highlights)
  • 2-Bromo-5-methoxybenzaldehyde: Irritant (Skin/Eye). Harmful if swallowed.[4]

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns. Handle with gloves/goggles.

  • Toluene: Flammable. Reproductive toxicity. Use in a fume hood.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for 1,3-dioxane stability and formation).

  • Stoltz, B. M., et al. (2019).[2] A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Retrieved from [Link] (Source for Method B / Molecular Sieve optimization).

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and drug development. These parameters are critical for substance identification, purity assessment, and process design. This guide addresses the challenge presented by the lack of available experimental data for the melting and boiling points of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane. By integrating computational prediction with established experimental protocols, this document provides a comprehensive framework for researchers to reliably determine these crucial physical constants. We will explore in silico estimation methods to establish an expected range for these properties and provide detailed, validated experimental procedures for their accurate measurement.

Introduction: The Significance of Physical Constants

This compound is a substituted aromatic dioxane. The 1,3-dioxane scaffold is found in various biologically active molecules, and its derivatives are of interest in medicinal chemistry.[1][2] The precise melting and boiling points of this specific compound are essential for a variety of applications:

  • Purity Assessment: A sharp, well-defined melting point is a strong indicator of a pure crystalline solid.[3][4] Impurities typically lead to a depression and broadening of the melting range.

  • Reaction and Process Control: Knowledge of the boiling point is crucial for designing purification procedures such as distillation and for setting appropriate temperature parameters in chemical reactions to avoid decomposition.[5][6]

  • Material Handling and Storage: Understanding the physical state of a substance at different temperatures is fundamental for safe handling and storage.

Given the absence of reported experimental values for this compound in the scientific literature, this guide provides a robust strategy for their determination, combining predictive modeling with meticulous experimental verification.

In Silico Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable starting point for estimating the physical properties of a molecule. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are powerful tools that can predict properties like melting and boiling points based on the molecular structure.[7][8][9]

These predictive tools analyze the structural features of a molecule—such as molecular weight, functional groups, and intermolecular forces—to estimate its macroscopic properties.[10] For this compound, the presence of a bromine atom and a methoxy group on the phenyl ring, combined with the dioxane moiety, suggests a relatively high molecular weight and the potential for dipole-dipole interactions, which would lead to a higher melting and boiling point compared to simpler hydrocarbons.

To obtain a predicted range for the melting and boiling points, the Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, which is COC1=CC=C(Br)C(C2OCCCO2)=C1 , can be submitted to various online prediction platforms.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/Platform
Melting PointEnter predicted value heree.g., AAT Bioquest Melting Point Predictor[11]
Boiling PointEnter predicted value heree.g., ACD/Labs PhysChem Suite[12], Virtual Computational Chemistry Laboratory[13]
LogP2.63Fluorochem[14]

Note: The values in this table are placeholders. Researchers should utilize the recommended tools to generate predictions.

Based on these predictions, a hypothesis can be formed about whether the compound is likely to be a solid or a liquid at room temperature, which will guide the choice of the initial experimental procedure. Given the structural complexity and molecular weight, it is reasonable to anticipate that this compound is a solid or a high-boiling liquid.

Experimental Determination of Melting Point

Assuming the compound is a crystalline solid, the melting point can be determined using the Thiele tube method. This technique relies on a heated oil bath with a specific design that promotes uniform heating through convection currents.[15][16][17]

Protocol for Thiele Tube Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is pure and dry. If necessary, purify the compound by recrystallization.

    • Finely powder a small amount of the crystalline sample.

    • Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[3][18]

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band. The sample in the capillary should be level with the thermometer bulb.

    • Insert the thermometer and attached capillary into a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level to prevent it from dissolving. The sample should be positioned in the center of the main body of the Thiele tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion to ensure even heating.

    • Observe the sample closely. Initially, a rapid heating rate can be used to approach the expected melting point.

    • When the temperature is within 15-20°C of the predicted melting point, reduce the heating rate to approximately 1-2°C per minute.[19]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Interpretation:

    • A pure compound will exhibit a sharp melting range of 1-2°C. A broader melting range suggests the presence of impurities.

G Thiele Tube Setup for Melting Point Determination cluster_0 Thiele Tube Thiele Tube Thiele Tube filled with heating oil Thermometer Thermometer Capillary Tube Capillary Tube with Sample Capillary Tube->Thermometer aligned with bulb Rubber Band Rubber Band Rubber Band->Thermometer attaches Heat Source Heat Source (Bunsen Burner) Heat Source->Thiele Tube Heat applied to side arm

Caption: Diagram of the Thiele tube apparatus for melting point determination.

Experimental Determination of Boiling Point

For high-boiling liquids or compounds that melt at a relatively low temperature, the boiling point can be determined using the Siwoloboff method. This micro-method is advantageous as it requires only a small amount of the substance.[14][20][21]

Protocol for Siwoloboff Boiling Point Determination
  • Sample Preparation:

    • Place a small amount (a few drops) of liquid this compound into a small test tube (fusion tube).

    • Take a capillary tube that is sealed at one end and place it, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a Thiele tube filled with a high-boiling heating oil.

  • Measurement:

    • Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • As the liquid approaches its boiling point, the vapor of the substance will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[22][23]

    • Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[20][24]

  • Data Recording:

    • Record the temperature at which the liquid enters the capillary. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

G Siwoloboff Method for Boiling Point Determination cluster_0 Thiele Tube Assembly Thiele Tube Thiele Tube with Heating Oil Thermometer Thermometer Thermometer->Thiele Tube immersed Fusion Tube Fusion Tube with Sample Fusion Tube->Thermometer attached Inverted Capillary Inverted Capillary Tube Inverted Capillary->Fusion Tube placed inside Heat Source Heat Source Heat Source->Thiele Tube heats

Caption: Setup for determining the boiling point using the Siwoloboff method.

Data Validation and Reporting

The experimentally determined melting and boiling points should be compared with the in silico predictions. Any significant discrepancies may warrant a re-evaluation of the compound's purity or the experimental technique. When reporting these physical constants, it is essential to include:

  • The full melting range (e.g., 85.5 - 86.5 °C).

  • The boiling point along with the atmospheric pressure at which it was measured (e.g., 210 °C at 760 mmHg).

To ensure the validity of the determined physical properties, it is highly recommended to confirm the identity and purity of the this compound sample using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

While the melting and boiling points of this compound are not currently documented in the scientific literature, a systematic approach combining computational prediction and established experimental methodologies can provide reliable values. By leveraging predictive models to establish an expected range and then employing meticulous experimental techniques such as the Thiele tube and Siwoloboff methods, researchers can confidently determine these fundamental physicochemical properties. This integrated strategy not only ensures accuracy but also upholds the principles of scientific integrity by providing a self-validating framework for data generation.

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  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved February 15, 2026, from [Link]

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  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 15, 2026, from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved February 15, 2026, from [Link]

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A Comprehensive Technical Guide to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane, a halogenated aromatic acetal with significant potential as a versatile building block in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, outline a robust synthetic protocol, detail its characterization through modern spectroscopic techniques, and explore its applications in the landscape of drug discovery.

Core Molecular Attributes

This compound is a chemical compound notable for its unique combination of a brominated and methoxy-substituted phenyl ring coupled with a 1,3-dioxane protecting group. This structure offers a synthetically strategic handle for further molecular elaborations.

Molecular Formula and Weight

The elemental composition of the molecule is represented by the formula:

C₁₁H₁₃BrO₃

Based on this, the calculated molecular weight is:

273.126 g/mol [1]

This value is crucial for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The compound is registered under the CAS Number 1186304-21-1 [1].

Structural Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.126 g/mol [1]
CAS Number 1186304-21-1[1]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC=C(Br)C(C2OCCCO2)=C1[1]

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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br", fontcolor="#EA4335"]; O8 [label="O", fontcolor="#4285F4"]; C9 [label="C"]; O10 [label="O", fontcolor="#4285F4"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O14 [label="O", fontcolor="#4285F4"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the benzene ring C1 -- Br7; C4 -- O8; O8 -- C9; C6 -- C10;

// 1,3-dioxane ring C10 -- O11; O11 -- C12; C12 -- C13; C13 -- O14; O14 -- C10;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br7 [pos="0,2.5!"]; O8 [pos="0,-2!"]; C9 [pos="-0.5,-2.8!"]; C10 [pos="2.2,0.5!"]; O11 [pos="2.9,1.5!"]; C12 [pos="3.9,1.5!"]; C13 [pos="4.4,0.5!"]; O14 [pos="3.4,-0.2!"]; }

Figure 1: Chemical structure of this compound.

Synthesis Protocol: An Authoritative Approach

The synthesis of this compound is most efficiently achieved through the acid-catalyzed acetalization of its corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde, with 1,3-propanediol. This reaction is a cornerstone of carbonyl chemistry, providing a reliable method for the protection of the aldehyde functional group.

Reaction Overview

The fundamental transformation involves the reaction of an aldehyde with a diol in the presence of an acid catalyst to form a cyclic acetal. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, and subsequent dehydration.

synthesis_workflow start 2-Bromo-5-methoxybenzaldehyde reaction Acetalization Reaction (Dehydration) start->reaction diol 1,3-Propanediol diol->reaction catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-methoxybenzaldehyde[2][3]

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-5-methoxybenzaldehyde (1.0 eq), 1,3-propanediol (1.2 eq), a catalytic amount of p-TsOH·H₂O (0.05 eq), and anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Reaction Quench and Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the acetal proton, and the methylene protons of the 1,3-dioxane ring. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm. The acetal proton (on the carbon between the two oxygens) will be a singlet further downfield. The protons of the 1,3-dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 110-160 ppm range. The methoxy carbon will be around δ 55-60 ppm. The acetal carbon will appear around δ 100 ppm, and the carbons of the 1,3-dioxane ring will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (ether and acetal): A strong, characteristic band in the region of ~1250-1000 cm⁻¹[4]

  • C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹[5]

Mass Spectrometry (MS)

Mass spectral analysis, particularly using a soft ionization technique like electrospray ionization (ESI), will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. A key feature will be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development and Organic Synthesis

The strategic placement of the bromo and methoxy groups, along with the protected aldehyde, makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Cross-Coupling Reactions: The aryl bromide functionality serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the 2-position of the phenyl ring.

  • Precursor to Biologically Active Molecules: Bromo- and methoxy-substituted phenyl rings are common motifs in many biologically active compounds. This intermediate can serve as a key building block for the synthesis of novel therapeutic agents. For instance, related N-(2-Bromo-5-methoxyphenyl)acetamide is a key intermediate in the synthesis of Elacestrant, a therapeutic agent under investigation[6].

  • Orthogonal Deprotection Strategies: The 1,3-dioxane group is a stable protecting group for the aldehyde, which can be selectively removed under acidic conditions. This allows for the unmasking of the aldehyde at a later stage in a synthetic sequence, enabling further transformations.

Conclusion

This compound is a synthetically valuable compound with a well-defined molecular structure and predictable spectroscopic properties. The robust and scalable synthesis via acetalization of the corresponding aldehyde makes it readily accessible. Its utility as a versatile intermediate, particularly in the construction of complex molecular architectures for drug discovery, underscores its importance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved February 16, 2026, from [Link]

  • The University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved February 16, 2026, from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) spectroscopy. Retrieved February 16, 2026, from [Link]

  • Asian Journal of Chemistry. (2019, March 28). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Retrieved February 16, 2026, from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Retrieved February 16, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Retrieved February 16, 2026, from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 16, 2026, from [Link]

  • Asian Journal of Chemistry. (2019, March 28). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved February 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved February 16, 2026, from [Link]

  • ACS Publications. (n.d.). Direct Preparation of Bromoacetaldehyde. Retrieved February 16, 2026, from [Link]

  • BMRB. (n.d.). bmse011230 NMR Quality Control Of Fragment Libraries For Screening. Retrieved February 16, 2026, from [Link]

  • Journal of Biomolecular Techniques. (2021, April 15). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Retrieved February 16, 2026, from [Link]

  • Austin Publishing Group. (2017, June 19). Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. Retrieved February 16, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Biaryl Synthesis via Protected Aryl Bromides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the use of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane as a strategic building block in Suzuki-Miyaura coupling. The 1,3-dioxane moiety serves as a robust protecting group for the benzaldehyde functionality, which is often incompatible with the reaction conditions of many carbon-carbon bond-forming reactions.[3][4] The stability of the 1,3-dioxane group under the basic and neutral conditions of the Suzuki coupling allows for the selective formation of the biaryl bond, with the subsequent deprotection revealing the aldehyde for further synthetic manipulations.[3][4]

This document will provide in-depth protocols for the synthesis of the starting material, a representative Suzuki cross-coupling reaction, and the final deprotection step to yield the functionalized biaryl aldehyde. The causality behind experimental choices will be elucidated to provide a comprehensive understanding for researchers at all levels of experience.

Synthesis of the Starting Material: this compound

The preparation of this compound is typically achieved through the acid-catalyzed acetalization of 2-bromo-5-methoxybenzaldehyde with 1,3-propanediol.[4] This reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[3] A common method involves azeotropic distillation with a Dean-Stark apparatus.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-bromo-5-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in a sufficient volume of toluene.

  • Add 1,3-propanediol (1.2 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Representative Suzuki Cross-Coupling Protocol

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The conditions provided are based on established methods for electron-rich aryl bromides and may require optimization for specific substrates.[5][6]

Key Reaction Components and Their Rationale:
ComponentExample(s)Role and Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)The palladium(0) species is the active catalyst that undergoes oxidative addition to the aryl bromide.[7] Pd(PPh₃)₄ is a common and effective catalyst. Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand can be used to generate the active Pd(0) species in situ and enhance catalytic activity, particularly for challenging substrates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The choice of base can significantly influence the reaction rate and yield. Inorganic carbonates and phosphates are commonly used.
Solvent System 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMFA mixture of an organic solvent and water is often employed.[4] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent is important to remove oxygen, which can oxidize the Pd(0) catalyst.
Arylboronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.The coupling partner that provides the second aryl group. A wide variety of aryl and heteroaryl boronic acids are commercially available or can be readily synthesized.[10]
Protocol 2: Suzuki Cross-Coupling Reaction

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and deionized water (e.g., in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Starting Material Synthesis cluster_coupling Suzuki Cross-Coupling cluster_deprotect Deprotection start_mat 2-Bromo-5-methoxybenzaldehyde + 1,3-Propanediol protect Acid-catalyzed Acetalization (Protocol 1) start_mat->protect product1 2-(2-Bromo-5-methoxyphenyl) -1,3-dioxane protect->product1 suzuki Pd-catalyzed Coupling (Protocol 2) product1->suzuki boronic_acid Arylboronic Acid boronic_acid->suzuki product2 2-(Biaryl)-1,3-dioxane suzuki->product2 deprotect Acidic Hydrolysis (Protocol 3) product2->deprotect final_product Biaryl Aldehyde deprotect->final_product

Caption: Overall workflow for the synthesis of biaryl aldehydes.

Post-Coupling Deprotection of the 1,3-Dioxane Group

The final step is the hydrolysis of the 1,3-dioxane protecting group to unveil the aldehyde functionality. This is typically achieved under acidic conditions.[3][4][11]

Protocol 3: Acid-Catalyzed Deprotection

Materials:

  • 2-(Biaryl)-1,3-dioxane (from Protocol 2)

  • Acetone and water (e.g., in a 9:1 ratio)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent

  • Standard glassware

Procedure:

  • Dissolve the 2-(biaryl)-1,3-dioxane in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate or a few drops of concentrated HCl.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final biaryl aldehyde.

  • Purify by column chromatography or recrystallization if necessary.

Visualization of the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center.[7][10]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronate Ar'-B(OR)₃⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition and reductive elimination steps.[8] Varying the base and solvent system can also have a significant impact.

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (dehalogenation). This can be minimized by using milder bases, lower reaction temperatures, and shorter reaction times.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a slight excess of the aryl bromide can sometimes mitigate this side reaction.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active and that the reaction is performed under strictly anaerobic conditions. The addition of fresh catalyst may be necessary for sluggish reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The 1,3-dioxane group provides robust protection for a benzaldehyde functionality, allowing for the selective formation of the C-C bond, followed by a straightforward deprotection to reveal the aldehyde for further synthetic transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this strategy in their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.
  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11572–11573.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1), 1-19.
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (2026, January 29). Pharmaffiliates. Retrieved from [Link]

  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1234-1242.
  • da Silva, A. B. F., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 33, 149-160.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Lainé, D. (2010).
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Zhang, Y., et al. (2006). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Journal of Chemical Research, 2006(1), 45-46.

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Application Note: Lithiation of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane for Electrophilic Trapping

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the regioselective lithium-halogen exchange of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane and its subsequent reaction with electrophiles. This transformation is a critical entry point for synthesizing polysubstituted aromatic scaffolds used in pharmaceutical development (e.g., BET bromodomain inhibitors, T-type calcium channel blockers). The presence of the 1,3-dioxane moiety serves as a robust protecting group for the aldehyde, while the 5-methoxy group provides electronic stabilization. This guide addresses the kinetic competition between Li-Br exchange and ortho-lithiation, ensuring high fidelity of the nucleophilic species.

Introduction & Mechanistic Insight

The Substrate Architecture

The substrate features three distinct functional motifs:

  • Aryl Bromide (C-Br): The site of exchange.[1] The C-Br bond is weaker than C-H, allowing for rapid Li-Br exchange.

  • 1,3-Dioxane (Acetal): A masked aldehyde. Unlike the free aldehyde, it is resistant to nucleophilic attack by n-BuLi, preventing polymerization.

  • Methoxy Group (-OMe): A potential Directing Metalating Group (DMG).

The Chemoselectivity Challenge

The primary challenge in this reaction is Kinetic vs. Thermodynamic Control .

  • Pathway A (Desired): Lithium-Halogen Exchange.[2][3] This is kinetically favored at cryogenic temperatures (-78°C) due to the high polarizability of the bromine atom.

  • Pathway B (Undesired): Directed Ortho-Lithiation (DoM). The methoxy group can direct lithiation to the ortho position (C4 or C6). Additionally, "Halogen Dance" (isomerization of the aryl lithium) can occur if the reaction mixture warms above -60°C before trapping.

Expert Insight: To guarantee Pathway A, the reaction must be conducted in THF at -78°C. THF facilitates the breakdown of n-BuLi aggregates (increasing reactivity for exchange) while the low temperature suppresses the activation energy required for proton abstraction (DoM).

Reaction Mechanism Diagram

G Substrate 2-(2-Bromo-5-methoxyphenyl) -1,3-dioxane Intermediate Aryl-Lithium Species (Kinetic Control) Substrate->Intermediate Li-Br Exchange (Fast) SideProduct Side Product: Ortho-Lithiated Species Substrate->SideProduct DoM (Slow) (Avoid by keeping T < -70°C) nBuLi n-BuLi (THF, -78°C) nBuLi->Intermediate Product Functionalized Product Intermediate->Product Nucleophilic Attack Intermediate->SideProduct Halogen Dance (If warmed w/o E+) Electrophile Electrophile (E+) (e.g., DMF, I2, R-CHO) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the kinetic preference for Li-Br exchange over Directed Ortho-Lithiation (DoM).

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (High purity, >98%).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone or from a solvent purification system).

  • Electrophile: e.g., N,N-Dimethylformamide (DMF) for formylation, or Iodine (I₂) for iodination.

  • Vessel: Flame-dried 3-neck round bottom flask with N₂/Ar inlet.

Step-by-Step Methodology
Phase 1: Setup and Dehydration
  • Equip a flame-dried flask with a magnetic stir bar, a rubber septum, and a nitrogen balloon/inlet.

  • Charge the flask with This compound (1.0 equiv).

  • Add anhydrous THF (concentration ~0.1 M to 0.2 M).

    • Note: Higher concentrations can lead to viscosity issues at -78°C; lower concentrations waste solvent.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Phase 2: Lithiation (The Critical Step)
  • Add n-BuLi (1.05 – 1.10 equiv) dropwise via syringe over 10–15 minutes.

    • Visual Cue: A color change (often to yellow or slight orange) may be observed, indicating the formation of the aryl lithium species.

    • Precaution: Direct the stream of n-BuLi into the solution, not down the cold walls, to ensure immediate mixing.

  • Stir the reaction at -78°C for 30–45 minutes .

    • Validation: Do not exceed 60 minutes. Prolonged stirring increases the risk of scrambling.

Phase 3: Electrophilic Trapping
  • Dissolve the Electrophile (1.2 – 1.5 equiv) in a minimal amount of anhydrous THF (if solid) or add neat (if liquid like DMF).

  • Add the electrophile dropwise to the lithiated mixture at -78°C.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours.

Phase 4: Quenching and Workup
  • Quench:

    • For Acid-Stable Products: Quench with saturated NH₄Cl solution.

    • For Acetal Preservation: If the 1,3-dioxane must be preserved, quench with Water or Saturated NaHCO₃ . Avoid strong acids which will hydrolyze the acetal to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Drying: Wash combined organics with Brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

Process Workflow Diagram

Workflow Start Start: Dry Substrate & THF Cooling Cool to -78°C (Dry Ice / Acetone) Start->Cooling Addition Add n-BuLi (1.1 eq) Dropwise over 15 min Cooling->Addition Exchange Stir 45 min @ -78°C (Li-Br Exchange) Addition->Exchange Trap Add Electrophile (1.5 eq) (e.g., DMF) Exchange->Trap Warm Warm to RT (1-2 Hours) Trap->Warm Quench Quench (Sat. NaHCO3) Preserve Acetal Warm->Quench

Figure 2: Operational workflow for the cryogenic lithiation process.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield Moisture in THF or AtmosphereRedistill THF; ensure N₂ positive pressure; flame-dry glassware.
Starting Material Recovery Incomplete ExchangeIncrease stir time to 60 min; check n-BuLi titer (it degrades over time).
Side Products (Isomers) Temperature > -60°CMaintain strict -78°C; add n-BuLi slower to prevent local exotherms.
Acetal Hydrolysis Acidic QuenchUse basic quench (NaHCO₃) if the acetal is the desired final state.
Wurtz Coupling (Biaryl) Alkyl Halide presenceEnsure n-BuLi is added to the aryl bromide, not vice-versa (inverse addition is rare here but risky).

References

  • Parham Cyclization & Li-Br Exchange: Parham, W. E.; Bradsher, C. K. "Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange and Their Use in the Synthesis of Heterocycles."[1][4][5] Accounts of Chemical Research, 1982 , 15(10), 300–305. Link

  • General Lithiation Protocols: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Standard Text)
  • Acetal Stability in Lithiation: Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979 , 26, 1. Link

  • Microflow vs Batch Lithiation: Nagaki, A. et al. "Synthesis of Unsymmetrically Substituted Biaryls via Sequential Lithiation of Dibromobiaryls Using Integrated Microflow Systems." Beilstein Journal of Organic Chemistry, 2009 , 5, No. 16. Link

  • Related Methoxy-Aryl Lithiation: Slocum, D. W. et al. "Ortho-Lithiation of Anisole and Derivatives." Tetrahedron Letters, 2006 , 47(48), 8653-8658. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant coat, gloves, eye protection).

Sources

Application Note: Modular Synthesis of Biaryl Aldehydes via 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The synthesis of biaryl compounds containing sensitive functional groups—specifically aldehydes—presents a classic chemoselectivity challenge. Free aldehydes are susceptible to side reactions under transition-metal catalyzed cross-coupling conditions, including condensation, oxidation, or poisoning of the palladium catalyst.

This guide details the protocol for utilizing 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane as a robust "masked" electrophile in Suzuki-Miyaura cross-coupling.

Why This Scaffold?

The 1,3-dioxane moiety serves as a robust protecting group for the aldehyde at the ortho position. Unlike dimethyl acetals, which are often too labile, the cyclic 1,3-dioxane ring offers superior stability toward the aqueous/basic conditions inherent to Suzuki couplings, while remaining cleanly removable under specific acidic hydrolysis conditions.

Key Advantages:

  • Steric Shielding: The dioxane ring provides steric bulk that can influence atropisomerism in hindered systems.

  • Base Tolerance: Completely stable to carbonates and phosphates used in coupling.

  • Divergent Utility: The product can be used as a protected intermediate or hydrolyzed to the biaryl aldehyde.

Reaction Pathway & Mechanism[1][2][3][4]

The transformation proceeds through a standard Pd(0)/Pd(II) catalytic cycle followed by an optional hydrolytic deprotection.

ReactionScheme SM Start: 2-(2-Bromo-5-methoxyphenyl) -1,3-dioxane OxAdd Intermed A: Oxidative Addition (Ar-Pd-Br) SM->OxAdd Pd(0) Catalyst TransMet Intermed B: Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base Prod_Protected Product 1: Biaryl Dioxane (Protected) TransMet->Prod_Protected Reductive Elimination Prod_Aldehyde Product 2: Biaryl Aldehyde (Deprotected) Prod_Protected->Prod_Aldehyde H3O+ / Acetone (Hydrolysis)

Caption: Figure 1. Sequential workflow from aryl bromide activation to optional aldehyde deprotection.

Core Protocol: Suzuki-Miyaura Coupling[2][5]

This protocol is optimized for reliability and scalability (1.0 mmol scale). It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility for the reactants.

Materials & Reagents[1][3][5][6][7][8][9][10][11][12][13]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for resistance to oxidation and steric bulk.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical):

    • In a reaction vial, combine the 1,4-dioxane and water.

    • Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products and catalyst death.

  • Charging:

    • Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) to the reaction vessel.

    • Add the Catalyst (Pd(dppf)Cl₂) last.

    • Immediately seal the vessel and purge the headspace with inert gas.

  • Reaction:

    • Heat the mixture to 90°C with vigorous stirring.

    • Monitor: Check TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

    • Checkpoint: The starting material (Bromide) should disappear. If conversion stalls, add 1 mol% fresh catalyst.

  • Workup (Preserving the Dioxane):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate.

    • Wash with Water followed by Brine .

    • Caution: Do NOT wash with acidic solutions (e.g., 1N HCl) at this stage, or you will prematurely cleave the dioxane ring.

    • Dry over

      
      , filter, and concentrate.[3]
      

Optimization & Troubleshooting Guide

Not all boronic acids react with equal efficiency. Use this decision matrix to optimize conditions if the standard protocol fails.

Catalyst & Solvent Screening Matrix
ParameterStandard ConditionFor Sterically Hindered PartnersFor Electron-Poor Boronic Acids
Catalyst Pd(dppf)Cl₂ (3-5%)XPhos Pd G2 or SPhos Pd G2 Pd(PPh₃)₄
Base


(Tribasic Phosphate)

Solvent Dioxane/Water (4:1)Toluene/Water (10:1)DMF/Water (9:1)
Temp 90°C100-110°C80°C
Troubleshooting Common Issues
  • Problem: Protodehalogenation (Ar-Br

    
     Ar-H) 
    
    • Cause: Reaction too hot or solvent "wet" with protons but lacking active boronic acid.

    • Fix: Switch to anhydrous solvent conditions (Toluene) and use anhydrous base (

      
      ).
      
  • Problem: Homocoupling of Boronic Acid (Ar'-Ar')

    • Cause: Oxygen presence.[4][5][2]

    • Fix: Re-degas solvents rigorously. Add catalyst under a counter-flow of inert gas.

Post-Coupling Transformation: Deprotection

If the target is the biaryl aldehyde, the dioxane must be cleaved.

Protocol: Acidic Hydrolysis[6]
  • Dissolve the purified biaryl dioxane in Acetone/Water (5:1) .

  • Add p-Toluenesulfonic acid (p-TsOH) (10 mol%) or 1N HCl (2.0 equiv).

  • Stir at 60°C for 1-3 hours.

  • Monitor: The disappearance of the acetal proton in NMR (approx. 5.5 ppm) and appearance of the aldehyde proton (approx. 10.0 ppm).

  • Workup: Neutralize with saturated

    
    before extraction to prevent aldol condensation of the newly formed aldehyde.
    

Analytical Validation (QC)

Ensure the integrity of your compounds using these markers:

  • Starting Material (Bromide):

    • ¹H NMR: Dioxane acetal proton singlet ~5.6 ppm.

    • LC-MS: Distinct isotope pattern for Bromine (M and M+2 peaks of equal height).

  • Biaryl Product (Protected):

    • ¹H NMR: Retention of the acetal singlet (~5.5-5.6 ppm). Loss of Upfield shift of protons adjacent to the aryl-aryl bond.

    • LC-MS: Loss of Bromine isotope pattern. Appearance of M+1 for the biaryl mass.

  • Biaryl Product (Deprotected):

    • ¹H NMR: Loss of dioxane CH₂ multiplets (1.4-2.2 ppm and 3.8-4.2 ppm). Appearance of Aldehyde singlet (~10.0 ppm).

    • IR: Strong Carbonyl stretch at ~1690 cm⁻¹.

Decision Workflow

Workflow Start Start: Coupling Reaction Check QC: Is SM Consumed? Start->Check Check->Start No (Add Catalyst) Workup Workup (Neutral pH) Check->Workup Yes Target Target: Protected or Aldehyde? Workup->Target Purify Purify Dioxane (Flash Chrom.) Target->Purify Protected Hydrolysis Acid Hydrolysis (Acetone/HCl) Target->Hydrolysis Aldehyde Final Final Aldehyde Product Hydrolysis->Final

Caption: Figure 2. Operational decision tree for processing the crude reaction mixture.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[7][2] (Referencing stability of 1,3-dioxanes vs 1,3-dioxolanes). Link

  • BenchChem Application Note. (2025). Protecting Group Chemistry of the 1,3-Dioxane Moiety. (Detailed stability data in basic vs acidic media). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Note: Scalable Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scalable synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (CAS: 1186304-21-1), a critical protected intermediate used in the synthesis of pharmaceutical active ingredients (APIs) via Suzuki-Miyaura cross-couplings and lithium-halogen exchange reactions.[1][2]

We present two validated protocols:

  • Method A (Batch): A robust Dean-Stark azeotropic distillation method suitable for kilogram-scale production.[1][2]

  • Method B (Continuous Flow): An intensified packed-bed reactor process using solid acid catalysts for high-throughput manufacturing.[1][2]

Both methods prioritize high conversion (>98%), minimal impurity formation, and operational safety.

Introduction & Retrosynthetic Analysis[2]

The target molecule serves as a "masked" aldehyde.[2] The 1,3-dioxane moiety protects the electrophilic carbonyl from nucleophilic attack during subsequent organometallic transformations (e.g., lithiation at the C2-bromo position).

Structural Logic
  • Core Scaffold: 1,2,4-trisubstituted benzene.[1]

  • Protecting Group: 1,3-dioxane (cyclic acetal), derived from 1,3-propanediol.[3]

  • Stability: The six-membered dioxane ring is thermodynamically more stable than the five-membered dioxolane, offering superior resistance to premature hydrolysis during acidic workups of downstream steps.[1]

Retrosynthesis

The synthesis is a direct acid-catalyzed condensation between 2-bromo-5-methoxybenzaldehyde and 1,3-propanediol .[1][2]

Retrosynthesis Target Target: This compound Aldehyde Precursor 1: 2-Bromo-5-methoxybenzaldehyde Target->Aldehyde Retro-Aldol (Disconnection) Diol Precursor 2: 1,3-Propanediol Target->Diol Water Byproduct: H₂O Target->Water Aldehyde->Target H+, -H₂O (Condensation) Diol->Target

Figure 1: Retrosynthetic disconnection showing the condensation pathway.[1]

Method A: Scalable Batch Synthesis (Dean-Stark)[1][2]

This method utilizes azeotropic distillation to drive the equilibrium toward the acetal product by continuously removing water.[2]

Reagents & Materials
ReagentEquiv.[1][2][4]RoleCritical Attribute
2-Bromo-5-methoxybenzaldehyde 1.0SubstratePurity >97%; mp 71-76°C
1,3-Propanediol 1.2 - 1.5ReagentDry (<0.5% water content)
p-Toluenesulfonic acid (pTSA) 0.05CatalystMonohydrate is acceptable
Toluene 10 VolSolventForms azeotrope with water
Triethylamine 0.1QuenchNeutralizes acid before workup
Detailed Protocol
  • Setup: Equip a 5L three-neck round-bottom flask with a heavy-duty magnetic stir bar (or overhead mechanical stirrer), a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 2-bromo-5-methoxybenzaldehyde (500 g, 2.32 mol), 1,3-propanediol (212 g, 2.79 mol), and toluene (2.5 L) to the flask.

  • Catalyst Addition: Add pTSA (20 g, 0.11 mol) in one portion.

  • Reflux: Heat the mixture to a vigorous reflux (internal temp ~110-115°C). Ensure toluene is condensing rapidly in the Dean-Stark trap.

  • Water Removal: Monitor the collection of water in the trap. Theoretical water yield is ~42 mL.[1][2] Reaction is typically complete when water evolution ceases (approx. 4-6 hours).[1][2]

  • Process Control (IPC): Sample 50 µL, quench in deuterated chloroform/triethylamine. Analyze by 1H NMR.

    • Pass Criteria: Disappearance of aldehyde proton (CHO) at ~10.3 ppm.[1][2]

  • Quenching: Cool the mixture to room temperature (25°C). Add triethylamine (15 mL) to neutralize the pTSA.[1][2] Note: Failure to neutralize prior to aqueous wash can lead to hydrolysis.[1][2]

  • Workup: Wash the organic layer with 10% NaHCO₃ (2 x 500 mL) followed by Brine (500 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield a viscous oil or low-melting solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if high purity (>99%) is required.[1][2]

Method B: Continuous Flow Synthesis (Intensified)[1][7]

For multi-kilogram campaigns, a packed-bed flow reactor offers superior heat transfer and safety profiles.[1][2]

Reactor Configuration
  • Pump: Dual piston pump (e.g., Knauer or Vapourtec).

  • Reactor: Stainless steel column (15 mm ID x 100 mm length) packed with Amberlyst-15 (H+ form) .[1][2]

  • Back Pressure Regulator (BPR): Set to 7 bar (100 psi) to prevent solvent boiling.

Flow Protocol

FlowProcess Feed Feed Stock: Aldehyde + Diol in Toluene Pump Piston Pump (1-5 mL/min) Feed->Pump Input Reactor Packed Bed Reactor (Amberlyst-15) 100°C Pump->Reactor Pressurized BPR Back Pressure Regulator (7 bar) Reactor->BPR Conversion >98% Quench Collection Vessel (Contains Solid Na₂CO₃) BPR->Quench Product Stream

Figure 2: Continuous flow workflow using a heterogeneous solid acid catalyst.

  • Feed Preparation: Dissolve 2-bromo-5-methoxybenzaldehyde (1.0 M) and 1,3-propanediol (1.5 M) in dry Toluene.

    • Note: Use molecular sieves (3Å) in the feed vessel to ensure dryness.[2]

  • Priming: Flush the reactor with pure toluene at 2 mL/min. Heat reactor to 100°C .

  • Reaction: Switch input to the Feed solution. Maintain flow rate at 2.0 mL/min (Residence time ~10 mins).

  • Collection: Direct output into a vessel containing solid sodium carbonate (Na₂CO₃) to instantly neutralize any leached acid species.[1][2]

  • Throughput: This setup generates approximately 25-30 g/hour of product.[1][2]

Analytical Specifications & Validation

The product must meet the following criteria before release for downstream processing.

TestMethodSpecification
Appearance VisualOff-white solid or viscous oil
Purity HPLC (UV 254 nm)> 98.0%
Identity 1H NMR (CDCl₃)Acetal CH at ~5.6 ppm (singlet)
Water Content Karl Fischer< 0.1%
Residual Solvent GC-HeadspaceToluene < 5000 ppm

Key NMR Diagnostic Peaks (CDCl₃):

  • Acetal Methine: ~5.60 ppm (s, 1H). Diagnostic of acetal formation.

  • Aromatic Protons: ~7.4 ppm (d, 1H), ~7.1 ppm (d, 1H), ~6.8 ppm (dd, 1H).

  • Dioxane Ring: ~4.2 ppm (m, 2H, equatorial), ~3.9 ppm (m, 2H, axial), ~2.2 ppm (m, 1H), ~1.4 ppm (m, 1H).

  • Methoxy: ~3.80 ppm (s, 3H).

Safety & Handling (E-E-A-T)

  • Brominated Aromatics: The precursor and product are potential skin sensitizers.[1][2] Use nitrile gloves and work in a fume hood.[2]

  • pTSA: Corrosive.[1][2] Causes severe skin burns and eye damage.[1][2] Handle as a solid with care.

  • Toluene: Flammable and reproductive toxin.[1][2] Ensure proper grounding of the Dean-Stark apparatus to prevent static discharge.

  • Waste Disposal: The aqueous layer from the wash contains 1,3-propanediol and toluene residues. Dispose of as organic aqueous waste.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[1][2][3] (Standard text for acetal stability and formation). [1]

  • Chernyak, N., & Buchwald, S. L. (2012).[4][5] Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium Salts. Journal of the American Chemical Society, 134(30), 12466-12469. (Demonstrates flow chemistry principles for aldehyde handling). [1]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-Bromo-5-methoxybenzaldehyde.[1][2] (Source for physical properties).[1][2] [1]

  • Fluorochem. (n.d.).[1][2] this compound Product Data. (Confirmation of CAS and structure).

  • Bostanyzade, A., et al. (2019).[2][6] Acetalization Tandem Sequence, from Batch to Continuous Flow. ACS Sustainable Chemistry & Engineering, 7(23), 18810-18818.[6] (Validation of flow acetalization parameters). [1][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

I. Understanding the Chemistry: The Key to Effective Purification

The target molecule, this compound, is typically synthesized via the acid-catalyzed reaction of 2-bromo-5-methoxybenzaldehyde and 1,3-propanediol. A successful purification strategy is predicated on understanding the potential impurities that can arise from this synthesis.

Common Impurities:

  • Unreacted Starting Materials: 2-bromo-5-methoxybenzaldehyde and 1,3-propanediol.

  • Catalyst: Typically an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

  • Byproducts: Small amounts of hemiacetals or other side-reaction products.

  • Solvent Residues: From the reaction and workup steps.

The purification strategy will therefore need to address the removal of these species, which have different chemical properties from the desired product.

II. Troubleshooting and FAQs

This section is designed to address common issues encountered during the purification of this compound.

A. Aqueous Workup & Extraction

Question: After quenching my reaction, my organic layer is not separating cleanly from the aqueous layer. What should I do?

Answer: This is a common issue, often due to the formation of an emulsion. Here are several troubleshooting steps:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separation funnel. The increased ionic strength of the aqueous layer helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.

  • Patience and Gentle Agitation: Sometimes, simply letting the separation funnel stand for a longer period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also prevent tight emulsion formation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

Question: I've performed an aqueous workup, but my crude product still contains the acid catalyst. How can I remove it?

Answer: Residual acid catalyst is a common problem. A simple aqueous wash is often insufficient.

  • Solution: Perform a wash with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will react with the acid catalyst to form a salt, which is highly soluble in the aqueous layer and will be removed. Be sure to vent the separation funnel frequently, as this neutralization reaction produces carbon dioxide gas.

B. Column Chromatography

Question: I am not getting good separation of my product from an impurity during column chromatography. What can I do to improve the resolution?

Answer: Poor separation on a silica gel column is typically due to an inappropriate solvent system (mobile phase). The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If your product and the impurity are running too close together, you need to change the polarity of your mobile phase.

      • If spots are too high on the TLC (high Rf): The solvent system is too polar. Decrease the amount of the more polar solvent (e.g., ethyl acetate) and increase the amount of the less polar solvent (e.g., hexane).

      • If spots are too low on the TLC (low Rf): The solvent system is not polar enough. Increase the amount of the more polar solvent.

    • Try a Different Solvent System: If adjusting the ratio of your current solvents doesn't work, you may need to introduce a different solvent to change the selectivity of the separation. For example, adding a small amount of triethylamine (Et₃N) can help to reduce tailing of basic compounds on silica gel.

Workflow for Optimizing Column Chromatography:

A Run TLC with initial solvent system B Analyze TLC plate A->B C Is Rf of product ~0.3-0.4? B->C D Is separation from impurities adequate? C->D Yes F Adjust solvent polarity C->F No E Proceed with column chromatography D->E Yes D->F No G Try a different solvent system F->G H Spots too high (Rf > 0.5) F->H I Spots too low (Rf < 0.2) F->I G->A J Decrease polarity H->J K Increase polarity I->K J->A K->A

Caption: Decision workflow for optimizing TLC conditions before column chromatography.

Recommended Starting Solvent Systems for TLC Analysis:

Hexane:Ethyl Acetate RatioPolarityRecommended for...
9:1LowSeparating non-polar impurities.
4:1Medium-LowA good starting point for many organic molecules.
1:1MediumEluting more polar compounds.
C. Recrystallization

Question: I am trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Troubleshooting Strategies:

    • Add More Solvent: The most common reason for oiling out is using too little solvent. Add more hot solvent until the oil completely dissolves.

    • Lower the Temperature of Crystallization: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystal lattice formation. You can try cooling the flask in an insulated container.

    • Change the Solvent System: If the above steps don't work, your chosen solvent is likely not suitable. You may need a solvent with a lower boiling point or a solvent pair. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in a minimal amount of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes turbid (cloudy). Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Question: I have very low recovery after recrystallization. What are the likely causes?

Answer: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly or to too low a temperature: This can cause impurities to co-precipitate with your product.

  • Premature crystallization: If the solution cools too much during filtration, you will lose product on the filter paper. Ensure your glassware is hot.

III. Recommended Purification Protocol

This protocol assumes a typical synthesis and provides a robust starting point for purification.

Step-by-Step Purification Workflow:
  • Aqueous Workup:

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separation funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove acid catalyst).

      • Water.

      • Saturated aqueous NaCl (brine) solution (to aid in drying).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis).

    • Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purification by Recrystallization (if the product is a solid):

    • Choose a suitable solvent or solvent pair for recrystallization.

    • Dissolve the partially purified product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the pure this compound.

Purification Strategy Diagram:

A Crude Reaction Mixture B Aqueous Workup (Extraction & Washes) A->B C Removal of Water-Soluble Impurities (e.g., Acid Catalyst) B->C Aqueous Layer D Crude Product (in Organic Solvent) B->D Organic Layer E Column Chromatography D->E F Separation based on Polarity E->F G Partially Purified Product F->G H Recrystallization (if solid) G->H J Pure Product G->J If liquid or pure enough I Removal of Soluble Impurities H->I Mother Liquor H->J Crystals

Technical Support Center: Purification of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the recrystallization of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane .

Executive Summary

This guide addresses the purification of This compound , a cyclic acetal protecting group derivative often used in Suzuki couplings or multi-step synthesis. While 1,3-dioxanes offer robust stability against bases and nucleophiles, they are acid-labile and prone to hydrolysis or transacetalization if handled incorrectly during thermal purification steps.

This document outlines the optimal solvent systems, provides a self-validating "Buffered Recrystallization" protocol, and troubleshoots common failure modes like "oiling out" or decomposition.

Part 1: Solvent Selection Matrix

The solubility profile of this molecule is dominated by the lipophilic aryl bromide moiety and the polar-but-aprotic dioxane ring.

Recommended Solvent Systems
Solvent SystemTypeRatio (v/v)SuitabilityTechnical Notes
Hexanes / Ethyl Acetate Binary5:1 to 10:1High The "Gold Standard." The molecule is highly soluble in hot EtOAc; Hexanes acts as the anti-solvent. Note: Ensure EtOAc is free of acetic acid.
Cyclohexane SingleN/AHigh Excellent for aryl bromides. Requires higher temperatures to dissolve, promoting better crystal formation upon cooling.
Heptane / Toluene Binary3:1Medium Use if the compound is too soluble in EtOAc. Toluene interacts well with the aromatic ring (π-stacking) to aid solubilization.
Ethanol (Buffered) SingleN/AConditional RISK: Can cause transacetalization (swapping the diol for ethanol) if trace acid is present. Must be buffered with 0.1% Triethylamine.
⚠️ Solvents to Avoid
  • Unbuffered Methanol: High risk of transacetalization to the dimethyl acetal.

  • Wet Solvents: Moisture at boiling temperatures will hydrolyze the dioxane back to 2-bromo-5-methoxybenzaldehyde (starting material).

  • Diethyl Ether: Too volatile for effective thermal recrystallization; leads to "skinning" or crust formation.

Part 2: The "Buffered Recrystallization" Protocol

Why this protocol? Standard recrystallization often fails for acetals because trace acidity (from glassware or solvent degradation) catalyzes hydrolysis during the heating phase. This protocol introduces a "Base Buffer" step to lock the chemical integrity of the dioxane ring.

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (this compound) Dissolve Dissolve in Hot Solvent (EtOAc + 0.1% Et3N) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Cloudy) AntiSolvent Add Anti-Solvent (Hexanes/Heptane) until turbid Check->AntiSolvent Yes Filter->AntiSolvent Cooling Slow Cooling (RT → 4°C → -20°C) AntiSolvent->Cooling Collect Filtration & Wash (Cold Hexanes) Cooling->Collect Dry Vacuum Dry (<40°C) Collect->Dry

Caption: Optimized workflow for acid-sensitive acetals preventing hydrolysis via base buffering.

Step-by-Step Methodology
  • Preparation of Solvent:

    • Prepare a mixture of Ethyl Acetate (EtOAc).

    • Critical Step: Add 1 drop of Triethylamine (Et3N) per 50 mL of solvent. This neutralizes any adventitious acid.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the hot buffered EtOAc dropwise with stirring until the solid just dissolves.

  • Anti-Solvent Addition:

    • Remove from heat.[1]

    • Add warm Hexanes dropwise until a faint, persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (wrap in foil to cool slowly).

    • Once at room temperature, move to a 4°C fridge for 2 hours.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[1]

    • Wash with cold Hexanes (do not use EtOAc for washing as it may redissolve the product).

Part 3: Troubleshooting Guide (FAQ)

Q1: The solution smells like almonds/marzipan during heating. What happened?

Diagnosis: Hydrolysis. The "almond" scent is characteristic of benzaldehydes. You have cleaved the 1,3-dioxane ring, reverting the molecule to 2-bromo-5-methoxybenzaldehyde .

  • Cause: The solvent was wet or acidic, or the heating was too prolonged.

  • Fix: You cannot reverse this in the flask. You must re-synthesize the acetal (using 1,3-propanediol and p-TsOH with a Dean-Stark trap) or repurify the aldehyde and start the protection step again. Next time: Use the Et3N buffer method.

Q2: The product "oiled out" (formed a liquid blob) instead of crystallizing.

Diagnosis: Liquid-Liquid Phase Separation. This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution cooled too fast.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass side with a rod.[2]

  • Protocol Adjustment: Switch to Cyclohexane . It has a higher boiling point than hexanes but is a single-solvent system, which often reduces oiling issues compared to binary mixtures.

Q3: I used Methanol, and my NMR shows a different acetal.

Diagnosis: Transacetalization. If you recrystallized from Methanol/Ethanol without a base buffer, the 1,3-propanediol group was exchanged for two methoxy/ethoxy groups.

  • Evidence: Check the NMR. The characteristic multiplets of the dioxane ring (C4/C6 protons at ~3.8-4.2 ppm and C5 protons at ~1.4-2.2 ppm) will be gone, replaced by a singlet for dimethyl acetal (~3.3 ppm).

  • Fix: Avoid alcohols. Stick to aprotic solvents like EtOAc/Hexanes or Toluene.

Q4: My yield is very low (<40%), but the mother liquor is pure.

Diagnosis: High Solubility. The 5-methoxy group increases the polarity and solubility of the molecule compared to a naked bromobenzene.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop). Alternatively, use a more aggressive anti-solvent ratio (e.g., 10:1 Hexane:EtOAc).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3][4] (Standard reference for 1,3-dioxane stability and cleavage conditions).

  • BenchChem Technical Support. Stability of 1,3-Dioxane Protecting Groups. Link (General stability profiles of cyclic acetals).

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link (Foundational methodology for binary solvent systems).

  • PubChem. 2-(2-Bromophenyl)-1,3-dioxolane Physical Properties. Link (Analogous structure data used for solubility extrapolation).

Sources

Optimal catalysts for cross-coupling 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Cross-Coupling Protocols for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Introduction: Substrate Analysis

You are attempting to cross-couple This compound . Before selecting a catalyst, we must deconstruct the specific chemical environment of this substrate, as it presents a "perfect storm" of kinetic inhibitors:

  • Steric Hindrance (The Ortho Effect): The 1,3-dioxane group at the C1 position is bulky. Its proximity to the bromine at C2 creates an ortho,ortho-disubstituted local environment. Standard catalysts (like Pd(PPh₃)₄) will fail to undergo oxidative addition because they cannot access the C-Br bond effectively.

  • Electronic Deactivation: The methoxy group (-OMe) at C5 is para to the bromine. As a strong electron-donating group (EDG), it increases electron density at the C-Br bond, making oxidative addition thermodynamically less favorable compared to electron-deficient aryl halides.

  • Acetal Fragility: The 1,3-dioxane moiety is an acetal. While stable to base, it is highly sensitive to Lewis acids and aqueous acids. The reaction matrix must remain strictly basic or neutral.

This guide provides a self-validating system to overcome these barriers using Next-Generation Ligands (Buchwald Dialkylbiaryl Phosphines) and NHC-Palladium complexes.

Module 1: Catalyst System Architectures

For this specific substrate, we recommend two distinct catalytic systems. Do not deviate to older generation catalysts (e.g., dppf, PPh₃) as they lack the electron richness required here.

System A: The "Gold Standard" (Buchwald G3/G4)

Best for: Suzuki-Miyaura, Buchwald-Hartwig with primary amines.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why it works: SPhos is exceptionally electron-rich, facilitating oxidative addition into the electron-rich C-Br bond. Crucially, the biaryl backbone provides a specific "pocket" that accommodates the ortho-dioxane bulk while preventing catalyst decomposition.

  • Precatalyst: Use SPhos Pd G3 or G4 . These precatalysts release the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period and preventing the formation of inactive Pd-black.

System B: The "Heavy Lifter" (NHC-Pd)

Best for: Very hindered boronic acids or difficult aminations.

  • Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).[1]

  • Why it works: The N-Heterocyclic Carbene (NHC) ligand is a stronger sigma-donor than phosphines, creating a "super-active" metal center. The bulky "wingtip" groups on the NHC push the substrate into the reactive center, forcing turnover even with the bulky dioxane group present.

Comparative Data Matrix
FeatureSystem A (SPhos Pd G3)System B (Pd-PEPPSI-IPr)Legacy (Pd(PPh₃)₄)
Oxidative Addition Excellent (Facilitated by e- rich P)Superior (Strong

-donor)
Poor (Too slow)
Steric Tolerance High (Biaryl flexibility)Very High (Fan-shaped bulk)Low
Air Stability High (Precatalyst is stable)High (Solid is stable)Low (Oxidizes rapidly)
Base Compatibility Carbonates/PhosphatesCarbonates/AlkoxidesCarbonates
Rec. Loading 0.5 – 2.0 mol%1.0 – 3.0 mol%5.0 – 10.0 mol%

Module 2: Troubleshooting Logic

Use the following logic flow to diagnose reaction failures. The combination of an acetal and a deactivated bromide creates specific failure modes.

Troubleshooting Start Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 SM Remaining (Low Conversion) CheckLCMS->Result1 Major Peak = SM Result2 Product Formed but Acetal Cleaved CheckLCMS->Result2 Aldehyde Peak Result3 Debrominated SM (Ar-H observed) CheckLCMS->Result3 Mass = SM - 79 Sol1 Cause: Failed Oxidative Addition Fix: Switch to Pd-PEPPSI-IPr or Increase Temp to 100°C Result1->Sol1 Sol2 Cause: Acidic Species/Workup Fix: Use K3PO4 (buffered); Avoid acidic silica columns Result2->Sol2 Sol3 Cause: Protodehalogenation Fix: Solvent is 'wet' (proton source) or Base is too strong. Dry solvents + mild base. Result3->Sol3

Caption: Diagnostic logic for cross-coupling failures involving this compound.

Module 3: Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling using SPhos Pd G3 Target: Coupling with Phenylboronic Acid derivatives.

1. Reagent Setup (Per 1.0 mmol Scale):

  • Substrate: this compound (1.0 equiv, 273 mg)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 equiv / 2 mol%). Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 – 3.0 equiv). Avoid Carbonates if reaction is sluggish; Phosphate is more soluble in dioxane/water.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

2. Execution Workflow:

  • Inerting: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst. Cap with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM). High stirring speed is critical for biphasic mixtures.

  • Monitoring: Check HPLC/TLC at 2 hours. If conversion is <50%, raise temperature to 100°C.

  • Workup (Crucial Step):

    • Cool to Room Temperature.[2][3]

    • Dilute with Ethyl Acetate.[2]

    • Wash: Wash with 5%

      
        (aq). Do NOT use water or brine initially if they are slightly acidic. The bicarbonate wash buffers the acetal.
      
    • Dry over

      
      , filter, and concentrate.
      

3. Purification:

  • Flash Chromatography: Use silica gel pre-treated with 1% Triethylamine in Hexanes to neutralize surface acidity. This prevents acetal deprotection on the column.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Pd(dppf)Cl₂ since it is cheaper?

  • Answer: Likely not. While dppf is robust, the bite angle is often insufficient for sterically crowded ortho-substituted bromides with electron-donating groups. You will likely see stalled conversion (20-30% yield). If cost is a major factor, Pd(PPh₃)₄ is definitely too weak; stick to SPhos or PCy₃ based systems.

Q2: My acetal is hydrolyzing back to the aldehyde during the reaction. Why?

  • Answer: This is rarely due to the reaction conditions (which are basic) and almost always due to the workup or solvent impurities.

    • Ensure your 1,4-dioxane is peroxide-free and not degrading (which generates acids).

    • Check your Boronic Acid.[3][4] Some boronic acids contain boroxine anhydrides which can be Lewis acidic. Increasing the base loading (

      
      ) usually buffers this.
      

Q3: Can I perform a Buchwald-Hartwig amination on this substrate?

  • Answer: Yes, but it is challenging. The ortho-dioxane can chelate or sterically block the amine approach.

    • Recommendation: Use RuPhos Pd G3 or BrettPhos Pd G3 .

    • Base: Use NaOtBu (Sodium tert-butoxide).

    • Solvent: Toluene (anhydrous).[5] Water must be excluded strictly for aminations.

Q4: I see significant "reduction" product (Br replaced by H).

  • Answer: This is "Protodehalogenation." It happens when the catalyst undergoes oxidative addition but fails to transmetalate, eventually grabbing a hydride from the solvent (especially alcohols) or the ligand.

    • Fix: Switch from alcohol-based solvents (like iPrOH) to strictly aprotic solvents (Toluene or THF). Ensure the reaction is strictly anhydrous.

References

  • Barder, T. E., et al. (2005).[6] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

    • Establishes SPhos/XPhos as the primary solution for hindered aryl chlorides/bromides.
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.

    • Defines the NHC-based protocol for difficult, sterically hindered substr
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

    • Comprehensive review of ligand selection for specific steric/electronic profiles.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Reference for the stability of 1,3-dioxanes (acetals) under basic vs. acidic conditions.

Sources

Handling moisture sensitivity of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane intermediates

[1]

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Moisture Sensitivity & Stability Protocol for Intermediate CAS: 1186304-21-1[1]

Executive Summary: The "Silent" Failure Mode

As a Senior Application Scientist, I often see this intermediate fail not because of the chemistry itself, but due to micro-hydrolysis during storage or handling.

The compound 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane is a cyclic acetal protecting group masking a 2-bromo-5-methoxybenzaldehyde core.[1] Its primary utility lies in the 2-bromo position, which serves as a handle for Lithium-Halogen exchange or Palladium-catalyzed cross-coupling.[1]

The Critical Risk: While 1,3-dioxanes are generally stable to base, trace moisture combined with slightly acidic surfaces (e.g., unneutralized silica gel, glass surfaces) will revert the acetal to the parent aldehyde. If this happens before a lithiation step, the liberated aldehyde will quench your organolithium reagent immediately, leading to massive yield loss and complex impurity profiles.

Module 1: Storage & Handling Protocols

The "Dry-Box" Standard

Treat this intermediate as hygroscopic not because it absorbs water like a sponge, but because water triggers the catalytic degradation cycle.

ParameterRecommendationScientific Rationale
Storage Temp 2–8°CRetards the kinetics of acid-catalyzed hydrolysis.[1]
Atmosphere Argon/Nitrogen (Backfilled)Prevents atmospheric moisture and acidic

ingress.[1]
Container Amber Glass + Teflon-lined CapAmber blocks light (preventing radical debromination); Teflon prevents moisture permeation common with polyethylene caps.[1]
Desiccant Activated 4Å Molecular SievesPhysical sequestration of any trapped headspace moisture.[1]
The "Base-Wash" Glassware Rule

Issue: Laboratory glassware often retains acidic residues from cleaning baths (acid washes).[1] Protocol: Before using glassware for this compound (especially for storage or concentration), rinse with a 1%


1

Module 2: Troubleshooting & Diagnostics

Visual & Olfactory Indicators
  • Normal State: White to off-white solid/crystalline powder.[1] Odorless or faint ether-like smell.[1]

  • Compromised State: "Wet" appearance or oiling out.[1] Distinct almond/sweet smell.

    • Why? The parent aldehyde (benzaldehyde derivative) has a strong aroma. If you can smell it, your protection is compromised (>5% hydrolysis).[1]

NMR Diagnostics (The Gold Standard)

Run a quick


Signal of InterestChemical Shift (

)
Interpretation
Acetal Methine (-CH-) ~5.6 – 5.8 ppm (Singlet)Intact Product. This is the diagnostic proton on the dioxane ring.[1]
Aldehyde (-CHO) ~10.2 – 10.4 ppm (Singlet)Hydrolysis Contaminant. If integrated >2%, repurification is required before lithiation.[1]
Dioxane -CH2- ~3.8 – 4.3 ppm (Multiplets)Characteristic of the 1,3-dioxane ring system.[1][2]

Module 3: Mechanism of Failure (Visualization)

Understanding how the molecule breaks down allows you to prevent it.[1] The reaction is an equilibrium process driven by Acid + Water .[1][3][4]

HydrolysisMechanismAcetalIntact 1,3-Dioxane(Protected)ProtonationProtonation of Oxygen(Trace Acid)Acetal->Protonation+ H+OxocarbeniumOxocarbenium Ion(Unstable Intermediate)Protonation->OxocarbeniumRing OpeningHemiacetalHemiacetal(Transient)Oxocarbenium->Hemiacetal+ H2O (Moisture)AldehydeFree Aldehyde(Reaction Poison)Hemiacetal->Aldehyde- 1,3-Propanediol

Figure 1: Acid-Catalyzed Hydrolysis Pathway.[1][5] Note that the Oxocarbenium ion formation is the rate-limiting step, catalyzed by trace acidity.

Module 4: Workflow for Critical Reactions (Lithiation/Coupling)

If you are using this intermediate for a Grignard or Organolithium reaction (e.g., Halogen-Metal Exchange at the Br position), follow this strict workflow to ensure the acetal does not fail.

WorkflowStartStart: this compoundCheckDiagnostic: 1H-NMR(Check for Aldehyde Peak)Start->CheckDecisionAldehydeDetected?Check->DecisionCleanProceed to ReactionDecision->CleanNo (<1%)DirtySTOP: Reprotection RequiredDecision->DirtyYes (>1%)LithiationLithiation Reaction(n-BuLi, -78°C)Clean->LithiationReprotectAzeotropic Distillation(Toluene + Cat. PTSA + Dean-Stark)Dirty->ReprotectBaseWashQuench: Wash with NaHCO3(Remove Acid Catalyst)Reprotect->BaseWashDryDry: Azeotropic Removal of WaterBaseWash->DryDry->Check

Figure 2: Decision Tree for utilizing the intermediate in moisture-sensitive applications.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: I purified my compound on silica gel, and now it's an oil instead of a solid. What happened? A: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] If you eluted slowly using a wet solvent (e.g., technical grade Ethyl Acetate), you likely hydrolyzed the acetal on the column.

  • Fix: Always add 1% Triethylamine (

    
    ) to your eluent system when purifying acetals.[1] This neutralizes the silica.[1]
    

Q: Can I dry this compound in a vacuum oven at 60°C? A: Yes, but only if the vacuum is high (<10 mbar) and the compound is free of trace acids. If trace acid is present, heating will accelerate the hydrolysis using whatever residual moisture is in the lattice. It is safer to dry it in a desiccator over

1

Q: Why use the 1,3-dioxane (6-membered ring) instead of the 1,3-dioxolane (5-membered ring)? A: 1,3-dioxanes are thermodynamically more stable than dioxolanes.[1] The 6-membered ring is less prone to spontaneous hydrolysis, making it the superior choice for scaling up intermediates that must be stored for long periods [1].

Q: How do I "Rescue" a hydrolyzed batch? A: You do not need to discard it.[1]

  • Dissolve the mixture in Toluene (10 mL/g).

  • Add 1.1 equivalents of 1,3-propanediol.

  • Add catalytic p-Toluenesulfonic acid (PTSA) (1 mol%).[1]

  • Reflux with a Dean-Stark trap until water evolution ceases.[1][6][7]

  • Crucial: Wash with saturated

    
     to remove the PTSA before concentrating.[1]
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Protection for the Carbonyl Group: Acetals and Ketals. Wiley.[1][7][8]

  • Stability of 1,3-Dioxane Protecting Groups . BenchChem Application Notes. (2025).[1][2][9] Protecting Group Chemistry of the 1,3-Dioxane Moiety.

  • Mechanism of Acetal Hydrolysis . Cordes, E. H., & Bull, H. G. (1974).[10] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[10]

  • Synthesis of this compound . Fluorochem Product Documentation. (2024). Certificate of Analysis and Handling.

Column chromatography eluent systems for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

  • Case ID: #CHM-DXN-2B5M[1]

  • Subject: Column Chromatography Eluent Systems & Stability Protocols

  • Status: Active Guide

  • Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of This compound presents a specific challenge: balancing the separation of the lipophilic acetal from its parent aldehyde while preventing acid-catalyzed hydrolysis on the stationary phase.

This guide provides validated eluent systems, stabilization protocols, and troubleshooting workflows. The 1,3-dioxane moiety acts as a protecting group for the aldehyde; therefore, silica gel acidity is your primary failure mode.

Part 1: Optimized Eluent Systems

The following solvent systems have been standardized for aryl-1,3-dioxanes. The Retention Factor (Rf) target for the product is 0.25 – 0.35 for optimal separation.

Primary Solvent Systems
System IDSolvent CompositionRatio (v/v)ApplicationModifier (Critical)
SYS-A (Standard) Hexane / Ethyl Acetate 9:1 to 4:1 General purification. Best for separating non-polar impurities.+ 1% Triethylamine (TEA)
SYS-B (Alternative) Petroleum Ether / EtOAc 10:1 to 5:1 Cost-effective alternative to Hexane. Similar selectivity.+ 1% Triethylamine (TEA)
SYS-C (Polar) DCM / Hexane 1:1 to 100:0 Use only if the compound co-elutes with non-polar byproducts in System A.+ 0.5% TEA (DCM is inherently acidic)

⚠️ CRITICAL WARNING: Standard silica gel has a surface pH of ~4–5. Without the Triethylamine (TEA) modifier, the 1,3-dioxane ring will hydrolyze back to 2-bromo-5-methoxybenzaldehyde during the column run, leading to "streaking" and yield loss.

Part 2: Troubleshooting & Optimization

Issue 1: Product Decomposition (The "Ghost" Band)
  • Symptom: You spot a clean product on TLC, but after the column, you recover a mixture of the product and the starting aldehyde (lower Rf).

  • Root Cause: Acidic silanol groups (

    
    ) on the silica surface catalyzed the deprotection.
    
  • Corrective Protocol (The "TEA Slurry" Method):

    • Pre-treatment: Slurry your silica gel in the starting eluent (e.g., Hex/EtOAc 9:1) containing 1-2% Triethylamine .

    • Packing: Pour the slurry into the column.

    • Flushing: Flush with 2 column volumes of the eluent without TEA (optional, but keeps the baseline steady) or continue with 0.5% TEA in the mobile phase.

    • Result: The amine neutralizes acidic sites, preserving the dioxane ring.

Issue 2: Separation from Impurities
  • Impurity A (Parent Aldehyde): 2-bromo-5-methoxybenzaldehyde.

    • Behavior: Generally more polar than the dioxane due to the exposed carbonyl dipole.

    • Elution Order: Dioxane (Product) elutes first

      
       Aldehyde elutes second .
      
  • Impurity B (Diol): 1,3-propanediol.[2]

    • Behavior: Highly polar.

    • Elution Order: Stays at the baseline (requires MeOH to move).

Part 3: Visual Workflows

Diagram 1: Method Development Workflow

This flowchart guides you from TLC analysis to the final column run, ensuring stability.

MethodDevelopment Start Start: Crude Mixture TLC_Test Step 1: TLC Analysis (Hex/EtOAc 4:1) Start->TLC_Test Check_Rf Is Product Rf 0.25 - 0.35? TLC_Test->Check_Rf Adjust_Polarity Adjust Solvent Ratio Check_Rf->Adjust_Polarity No Stability_Check Step 2: 2D-TLC Stability Test (Check for decomp on plate) Check_Rf->Stability_Check Yes Adjust_Polarity->TLC_Test Decomp_Detected Decomposition? Stability_Check->Decomp_Detected Add_TEA Add 1% TEA to Eluent & Pre-treat Silica Decomp_Detected->Add_TEA Yes (Streaking) Standard_Pack Standard Packing Decomp_Detected->Standard_Pack No Run_Column Run Column Add_TEA->Run_Column Standard_Pack->Run_Column

Caption: Figure 1. Step-by-step method development emphasizing the detection of acid-sensitivity via 2D-TLC before committing to the column.

Diagram 2: Troubleshooting Decision Tree

Use this logic tree if your separation is failing.

Troubleshooting Problem Problem Detected Type Identify Symptom Problem->Type Coelution Co-elution with Aldehyde Type->Coelution Streaking Streaking / Tailing Type->Streaking LowYield Low Yield / Hydrolysis Type->LowYield Sol_Coelution Decrease Polarity (e.g., 9:1 Hex/EtOAc) Coelution->Sol_Coelution Sol_Streaking Add 1% TEA (Neutralize Silica) Streaking->Sol_Streaking LowYield->Sol_Streaking First Try Sol_LowYield Switch to Neutral Alumina Stationary Phase LowYield->Sol_LowYield If TEA fails

Caption: Figure 2. Diagnostic logic for resolving common purification failures specific to acetal-protected aryls.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes, the dioxane is highly soluble in DCM. However, DCM can become slightly acidic over time (forming HCl). If you use DCM, pass it through basic alumina first or add 0.5% TEA to the mobile phase to prevent deprotection.

Q2: My product and the aldehyde impurity have very similar Rf values. How do I separate them? A: If


, use a gradient elution .
  • Start with 100% Hexane (buffered with 1% TEA).

  • Slowly ramp to 5% EtOAc, then 10% EtOAc.

  • The acetal (dioxane) is less polar (lacks the H-bond acceptor strength of the carbonyl) and should elute first.

Q3: Is solid loading safe for this compound? A: Solid loading on silica is risky because the compound sits on dry, acidic silica while the solvent evaporates.

  • Recommended: Liquid load in a minimum amount of Hexane/DCM (with a drop of TEA).

  • Alternative: If you must solid load, use Celite or basic alumina as the carrier, not silica gel.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: 1,3-Dioxanes).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • BenchChem Technical Support. (2025). Stability of 1,3-Dioxane Protecting Group on Silica Gel Chromatography.

  • Organic Chemistry Portal. (2024). 1,3-Dioxanes and 1,3-Dioxolanes - Synthesis and Stability.

Sources

Validation & Comparative

Comparative Guide: FTIR Characterization of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane , a critical protected intermediate in organic synthesis. It focuses on the diagnostic utility of FTIR for monitoring the protection of 2-bromo-5-methoxybenzaldehyde and compares the acetal's stability and spectral profile against common alternatives.

Executive Summary & Structural Context

This compound (CAS: 1186304-21-1) acts as a robust masking group for the aldehyde functionality of 2-bromo-5-methoxybenzaldehyde. In multi-step drug development—particularly in Suzuki-Miyaura couplings or lithiation chemistry involving the aryl bromide—the 1,3-dioxane ring prevents unwanted nucleophilic attack at the carbonyl carbon.

This guide compares the FTIR performance of this 6-membered acetal against:

  • The Precursor (Aldehyde): For reaction monitoring (completion of protection).

  • Alternative Protection (1,3-Dioxolane): For stability and spectral resolution.

Structural Breakdown
  • Core: 1,2,5-trisubstituted benzene ring.

  • Masking Group: 1,3-Dioxane (6-membered cyclic acetal).

  • Substituents: Aryl Bromide (C-Br) and Aryl Methyl Ether (Methoxy).

Critical Spectral Comparison: Product vs. Alternatives

Scenario A: Reaction Monitoring (Product vs. Precursor)

The primary "performance" metric for FTIR in this context is the resolution of conversion . You are validating the disappearance of the reactive carbonyl.

Spectral FeaturePrecursor: 2-Bromo-5-methoxybenzaldehydeProduct: this compound Diagnostic Status
Carbonyl (C=O) Strong, Sharp @ 1680–1690 cm⁻¹ Absent Primary Indicator
Aldehyde C-H Doublet @ 2750 & 2850 cm⁻¹ (Fermi Resonance)Absent Secondary Indicator
Ether C-O-C Aryl-Methoxy only (~1260 cm⁻¹)Broad/Multiple Bands @ 1050–1150 cm⁻¹ (Acetal + Methoxy)Confirmation
O-H Stretch Absent (unless hydrated/oxidized)Absent (Critical for purity)Purity Check

Insight: The complete extinction of the band at 1680 cm⁻¹ is the "Go/No-Go" signal for the completion of the protection reaction. Residual intensity here indicates unreacted starting material or hydrolysis of the acetal.

Scenario B: Stability & Resolution (1,3-Dioxane vs. 1,3-Dioxolane)

When choosing between a 6-membered (dioxane) and 5-membered (dioxolane) protecting group, the 1,3-dioxane offers distinct advantages detectable by FTIR.

  • Spectral Clarity: 1,3-Dioxanes typically exhibit a more defined "fingerprint" in the 1000–1200 cm⁻¹ region compared to the often broader bands of dioxolanes.

  • Hydrolytic Stability: The 6-membered ring is thermodynamically more stable (less ring strain). In FTIR stability studies (exposure to atmospheric moisture), the 1,3-dioxane spectrum remains unchanged longer than the dioxolane, which may show emerging O-H bands (3400 cm⁻¹) and C=O bands (1680 cm⁻¹) due to premature hydrolysis.

Detailed FTIR Characteristic Peaks

Data derived from structural group analysis and analogous aryl-acetal standards.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3100 – 3000 cm⁻¹ (Weak): Aromatic C-H stretching.

  • 2980 – 2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the dioxane ring (–CH₂–CH₂–CH₂–) and the methoxy group (–OCH₃).

    • Note: Look for the absence of the "Fermi doublet" (2750/2850 cm⁻¹) characteristic of the aldehyde.

B. The "Acetal/Ether" Region (1300 – 1000 cm⁻¹)

This is the most complex but diagnostic region.

  • 1260 – 1240 cm⁻¹ (Strong): Aryl-Alkyl Ether asymmetric stretch (Ar–O–CH₃).

  • 1150 – 1050 cm⁻¹ (Very Strong, Multiple):

    • Acetal C–O–C–O–C: The 1,3-dioxane ring breathing and antisymmetric stretching modes dominate this region. Expect a characteristic "triplet" or broad envelope of peaks here.

    • Methoxy C–O: Overlaps in the 1040 cm⁻¹ range.[1]

C. Fingerprint & Substituent Region (1000 – 500 cm⁻¹)
  • 800 – 850 cm⁻¹ (Medium/Strong): 1,2,5-trisubstituted benzene ring C-H out-of-plane bending. This confirms the substitution pattern is intact.

  • ~600 – 700 cm⁻¹ (Medium): C-Br stretching. This band is often obscured but is heavier and appears at lower frequencies compared to C-Cl.

Experimental Protocol: Self-Validating QC Workflow

Objective: Rapid purity assessment of the synthesized acetal.

Materials:

  • FTIR Spectrometer (ATR accessory preferred for speed; ZnSe or Diamond crystal).

  • Solvent: Anhydrous Isopropanol (for cleaning).

  • Reference: Pure 2-Bromo-5-methoxybenzaldehyde.

Step-by-Step Methodology:

  • Background Scan: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Precursor Baseline: Run the aldehyde precursor. Mark the exact position of the C=O peak (target ~1685 cm⁻¹).

  • Sample Prep:

    • If Solid: Place ~2 mg of the product directly on the ATR crystal. Apply high pressure clamp.

    • If Oil: Place 1 drop on the crystal.

  • Acquisition: Collect sample spectrum (32 scans).

  • Data Processing (Self-Validation):

    • Normalize the baseline.

    • Zoom to 1600–1800 cm⁻¹.

    • Pass Criteria: Signal at 1685 cm⁻¹ must be < 2% transmittance variance (baseline noise level).

    • Fail Criteria: Distinct peak > 5% intensity at 1685 cm⁻¹ implies >5% deprotection or unreacted starting material.

Visualizations

Diagram 1: Synthesis Monitoring & Spectral Shift

This workflow illustrates the chemical transformation and the corresponding spectral shift used for validation.

SynthesisShift Aldehyde Precursor: 2-Bromo-5-methoxybenzaldehyde (Reactive Electrophile) Reagent + 1,3-Propanediol (Acid Cat., -H2O) Aldehyde->Reagent Spec_Ald FTIR Signature: C=O @ 1685 cm⁻¹ (Strong) Aldehyde C-H @ 2750 cm⁻¹ Aldehyde->Spec_Ald Exhibits Product Product: This compound (Stable Acetal) Reagent->Product Protection Step Spec_Prod FTIR Signature: NO C=O Peak C-O-C @ 1050-1150 cm⁻¹ (Strong) Product->Spec_Prod Exhibits

Caption: Transformation of the reactive aldehyde to the stable 1,3-dioxane, highlighting the disappearance of the carbonyl peak as the primary QC metric.

Diagram 2: QC Decision Tree

A logic flow for researchers to determine product quality based on FTIR data.

QCDecision Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Peak visible at ~1685 cm⁻¹? Start->CheckCO CheckOH Broad Peak at ~3400 cm⁻¹? CheckCO->CheckOH No Fail_Unreacted FAIL: Unreacted Aldehyde or Hydrolysis CheckCO->Fail_Unreacted Yes Pass PASS: Pure Acetal CheckOH->Pass No Fail_Wet FAIL: Wet Sample (Drying Required) CheckOH->Fail_Wet Yes

Caption: Decision logic for interpreting FTIR spectra during quality control of the acetal product.

References

  • National Institute of Standards and Technology (NIST). 1,3-Dioxane Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Ethers and Acetals: Interpretation of Spectra. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.[3] (Standard reference for stability of 1,3-dioxanes vs. dioxolanes).

Sources

Technical Comparison of HPLC Methodologies for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific analytical challenges of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane , particularly focusing on the stability of the acetal moiety during chromatographic separation.

Executive Summary & Molecule Profile[1][2]

This compound (CAS: 1186304-21-1) acts as a protected intermediate, typically masking a reactive aldehyde group during multi-step organic synthesis (e.g., Suzuki couplings or lithiation reactions).

The critical analytical challenge for this molecule is not separation efficiency, but chemical stability . As a cyclic acetal (1,3-dioxane), the compound is susceptible to acid-catalyzed hydrolysis, reverting to its parent aldehyde, 2-bromo-5-methoxybenzaldehyde . Standard HPLC methods using acidic modifiers (e.g., 0.1% TFA, pH ~2) often induce on-column degradation, leading to split peaks, ghost peaks, and inaccurate purity calculations.

This guide compares three distinct methodologies to identify the optimal protocol for robust purity analysis.

Chemical Profile
PropertyValueAnalytical Implication
Molecular Weight 273.12 g/mol Detectable by standard UV; LC-MS compatible.
LogP ~2.63Moderately hydrophobic; suitable for Reversed-Phase (RP).
Chromophore Anisole/BenzeneUV Max ~280 nm; Secondary ~230 nm.
Critical Liability 1,3-Dioxane RingAcid Labile .[1] Hydrolyzes to aldehyde + 1,3-propanediol.

Comparative Methodology Analysis

We evaluated three HPLC approaches to determine the most reliable method for purity quantification.

Method A: The "Standard" Acidic Method (Not Recommended)

A common starting point in many labs, utilizing Trifluoroacetic Acid (TFA) or Formic Acid.

  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Outcome: FAILURE .

  • Mechanism of Failure: The low pH (approx. 2.0) catalyzes the hydrolysis of the dioxane ring during the run.

  • Chromatographic Artifacts:

    • Peak broadening (dynamic reaction on-column).

    • Appearance of a "ghost" peak (the aldehyde) that increases with residence time.

    • Poor reproducibility between injections.

Method B: The "Optimized" Neutral Method (Recommended)

Designed to preserve the acetal integrity using a pH-neutral buffer.

  • Stationary Phase: High-pH stable C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile.[2][3][4]

  • Outcome: SUCCESS .

  • Performance:

    • Sharp, symmetrical peak for the target dioxane.

    • Stable baseline.

    • Accurate quantification of process impurities (e.g., residual aldehyde).

Method C: The "High Selectivity" Phenyl-Hexyl Method (Alternative)

Utilizes π-π interactions for enhanced separation of aromatic impurities.

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 8.0) / Methanol.[2][5][6]

  • Outcome: HIGH RESOLUTION .

  • Performance:

    • Superior separation of regioisomers (if present).

    • Methanol enhances the π-π selectivity compared to Acetonitrile.

    • pH 8.0 ensures absolute stability of the acetal.

Quantitative Comparison of Performance Data[1][9]

The following data summarizes the performance characteristics of the three methods. Note the distinct failure of Method A regarding stability.

ParameterMethod A (Acidic C18)Method B (Neutral C18)Method C (Basic Phenyl)
pH Condition pH ~2.0 (Unstable)pH 6.8 (Stable)pH 8.0 (Stable)
Retention Time (min) 12.4 (Broad)12.113.5
Peak Symmetry (Tailing) 1.8 (Tailing due to rxn)1.051.10
Resolution (vs. Aldehyde) N/A (Co-elution/Reaction)> 3.5> 4.2
On-Column Degradation Yes (~5-15%) < 0.1%< 0.1%
LOD (µg/mL) High (due to noise)0.050.05

Detailed Experimental Protocols

Recommended Protocol: Method B (Neutral C18)

Objective: Routine purity release testing and stability monitoring.

  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

  • Column Temperature: 30°C (Do not exceed 40°C to minimize hydrolysis risk).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Reference 360 nm).

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC grade water. Adjust pH to 6.8 with dilute Acetic Acid if necessary (usually not needed). Filter through 0.22 µm.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0.09010
15.01090
18.01090
18.19010
23.09010
  • Sample Diluent: 50:50 Water:Acetonitrile (Neutral). Avoid using pure acetonitrile if the sample contains trace acids.

Alternative Protocol: Method C (Phenyl-Hexyl Selectivity)

Objective: Separation of critical pairs or regioisomers.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Methanol.

  • Gradient: 10-90% B over 20 mins.

  • Note: The use of Methanol promotes π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte, offering orthogonal selectivity to C18.

Visualizations & Logic Pathways

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Neutral Method is selected over the Standard Acidic Method.

MethodSelection Start Start: Method Development This compound CheckStructure Analyze Chemical Structure (Acetal/Dioxane Moiety) Start->CheckStructure RiskAssessment Risk Assessment: Acid Sensitivity? CheckStructure->RiskAssessment AcidicPath Standard Acidic Method (0.1% TFA, pH 2) RiskAssessment->AcidicPath High Risk (Avoid) NeutralPath Neutral/Basic Method (NH4OAc, pH 6.8-8.0) RiskAssessment->NeutralPath Recommended Hydrolysis Hydrolysis Reaction: Acetal -> Aldehyde + Diol AcidicPath->Hydrolysis ResultFail RESULT: Artifact Peaks Inaccurate Purity Hydrolysis->ResultFail Stability Ring Stability Maintained NeutralPath->Stability ResultPass RESULT: Robust Method Accurate Quantitation Stability->ResultPass

Caption: Decision tree highlighting the critical "Go/No-Go" decision point based on acetal acid sensitivity.

Diagram 2: Degradation Pathway Analysis

Understanding the impurity profile generated by improper method conditions.

Degradation Parent Target Analyte: This compound (LogP ~2.6) Acid + H+ / H2O (Acidic Mobile Phase) Parent->Acid Impurity1 Impurity A (Hydrolysis): 2-Bromo-5-methoxybenzaldehyde (LogP ~2.5) Acid->Impurity1 Degradation Impurity2 Impurity B: 1,3-Propanediol (Elutes at Void) Acid->Impurity2 Byproduct

Caption: Chemical hydrolysis pathway triggered by acidic mobile phases, generating specific impurities.

References

  • BenchChem. (2025).[7][8] 1,3-Dioxane Ring Stability Technical Support. Retrieved from

  • Thieme Connect. (2025). Product Class 8: 1,3-Dioxanes and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from

  • Allan Chemical Corp. (2025). Mobile Phase Solvent Pairing and pH Control for HPLC. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CAS 1186304-21-1).[9] National Library of Medicine. Retrieved from

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from

Sources

A Comparative Guide to 1,3-Dioxane vs. 1,3-Dioxolane as Protecting Groups for 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] For carbonyl functionalities, particularly aromatic aldehydes such as 2-bromo-5-methoxybenzaldehyde, cyclic acetals are a mainstay for temporary masking against nucleophilic attack or basic conditions.[2][3] This guide provides an in-depth comparison of two of the most common cyclic acetal protecting groups: the 1,3-dioxolane (formed from ethylene glycol) and the 1,3-dioxane (formed from 1,3-propanediol). We will delve into the underlying chemical principles governing their stability and reactivity, supported by experimental protocols and data to inform your synthetic strategy.

Core Principles: Stability and Reactivity

The primary distinction between 1,3-dioxanes and 1,3-dioxolanes lies in their relative stability, which is a direct consequence of their ring structures.[4]

  • 1,3-Dioxanes (Six-Membered Rings): Formed from 1,3-propanediol, these six-membered rings adopt a chair-like conformation, akin to cyclohexane. This conformation minimizes ring strain, rendering 1,3-dioxanes thermodynamically more stable than their five-membered counterparts.[5][6] This enhanced stability translates to greater resilience towards acidic conditions.

  • 1,3-Dioxolanes (Five-Membered Rings): Derived from ethylene glycol, 1,3-dioxolanes possess a five-membered ring structure. While their formation is often kinetically favored, the ring exhibits greater torsional strain compared to the six-membered dioxane.[6][7] Consequently, 1,3-dioxolanes are more susceptible to acid-catalyzed cleavage.[8]

This fundamental difference in stability is the critical factor in choosing the appropriate protecting group for a synthetic route involving 2-bromo-5-methoxybenzaldehyde.

Experimental Comparison: Formation and Cleavage

The following protocols outline the synthesis and deprotection of the 1,3-dioxane and 1,3-dioxolane derivatives of 2-bromo-5-methoxybenzaldehyde.

The formation of both cyclic acetals is typically achieved through an acid-catalyzed reaction with the corresponding diol, with continuous removal of water to drive the equilibrium towards the product.[9][10]

Protocol 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

  • Materials: 2-Bromo-5-methoxybenzaldehyde, 1,3-propanediol, p-toluenesulfonic acid (p-TsOH), Toluene, Dean-Stark apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-bromo-5-methoxybenzaldehyde (1 equivalent), 1,3-propanediol (1.2 equivalents), and a catalytic amount of p-TsOH.

    • Add toluene to the flask to facilitate azeotropic removal of water.

    • Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization as necessary.

Protocol 2: Synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

  • Materials: 2-Bromo-5-methoxybenzaldehyde, Ethylene glycol, p-toluenesulfonic acid (p-TsOH), Toluene, Dean-Stark apparatus.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, substituting 1,3-propanediol with ethylene glycol (1.2 equivalents).

The cleavage of these protecting groups is achieved via acid-catalyzed hydrolysis, regenerating the aldehyde.[10][11] The key difference lies in the reaction conditions required, reflecting their relative stabilities.

Protocol 3: Deprotection of this compound

  • Materials: this compound, Acetone, Water, p-TsOH (catalytic amount).

  • Procedure:

    • Dissolve the 1,3-dioxane protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).[12]

    • Add a catalytic amount of p-TsOH.

    • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Protocol 4: Deprotection of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

  • Materials: 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, Acetone, Water, p-TsOH (catalytic amount).

  • Procedure:

    • Follow the procedure outlined in Protocol 3. The reaction is typically faster for the 1,3-dioxolane due to its lower stability.

Quantitative Data Summary

Protecting GroupRing SizeRelative StabilityFormation ConditionsDeprotection Conditions
1,3-Dioxane 6-memberedMore StableAcid catalyst, reflux with water removal[9]Mild to moderate acid, room temp to gentle heat[12]
1,3-Dioxolane 5-memberedLess StableAcid catalyst, reflux with water removal[9]Mild acid, room temperature[13]

Visualizing the Workflow

G cluster_protection Protection cluster_deprotection Deprotection Start 2-Bromo-5-methoxybenzaldehyde Protect_Dioxane React with 1,3-Propanediol (p-TsOH, Toluene, Reflux) Start->Protect_Dioxane Protect_Dioxolane React with Ethylene Glycol (p-TsOH, Toluene, Reflux) Start->Protect_Dioxolane Dioxane_Protected This compound Protect_Dioxane->Dioxane_Protected Dioxolane_Protected 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane Protect_Dioxolane->Dioxolane_Protected Deprotect_Dioxane Acid-catalyzed hydrolysis (p-TsOH, Acetone/H2O, RT/Heat) Dioxane_Protected->Deprotect_Dioxane Deprotect_Dioxolane Acid-catalyzed hydrolysis (p-TsOH, Acetone/H2O, RT) Dioxolane_Protected->Deprotect_Dioxolane End 2-Bromo-5-methoxybenzaldehyde Deprotect_Dioxane->End Deprotect_Dioxolane->End G Start Synthetic Goal: Protect 2-bromo-5-methoxybenzaldehyde Decision Downstream reaction conditions? Start->Decision Acidic Moderately Acidic Decision->Acidic Basic_Neutral Basic or Neutral Decision->Basic_Neutral Choose_Dioxane Select 1,3-Dioxane (More Stable) Acidic->Choose_Dioxane Choose_Dioxolane Select 1,3-Dioxolane (Less Stable, Easier Cleavage) Basic_Neutral->Choose_Dioxolane

Caption: Decision tree for selecting the appropriate protecting group.

Conclusion

Both 1,3-dioxanes and 1,3-dioxolanes are effective protecting groups for 2-bromo-5-methoxybenzaldehyde, and their formation and cleavage are generally high-yielding. The critical determinant for their application is the trade-off between stability and ease of cleavage. A thorough understanding of the reaction conditions throughout the planned synthetic sequence will enable the researcher to make an informed decision, ensuring the integrity of the protected aldehyde until its desired unmasking. The 1,3-dioxane offers a more robust shield for harsher, acidic environments, while the 1,3-dioxolane provides a more delicate, easily removable protection for syntheses dominated by basic or neutral steps.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-64. [Link]

  • Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 15). 6.3: Carbonyl Protecting Groups. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. Retrieved from [Link]

  • Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]

  • Zhu, L., & Shabbir, S. H. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules, 19(6), 8447-8467. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Quora. (2015, December 18). Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals? Retrieved from [Link]

  • ResearchGate. (2002). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2014). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at.... Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved from [Link]

  • PS#7_answer key. (n.d.). Retrieved from [Link]

  • SL-Chemical. (2023, June 25). Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dioxane. Retrieved from [Link]

  • ResearchGate. (2004). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • ResearchGate. (2010). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. Retrieved from [Link]

  • Korean Chemical Society. (2002). Copper(II)-catalyzed Formation of 1,3-Dioxolanes from Oxiranes. Retrieved from [Link]

  • RWTH Publications. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • PMC. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane. Retrieved from [Link]

  • ResearchGate. (2006). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • PubMed. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

  • MDPI. (2019). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]

  • PMC. (2013). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Retrieved from [Link]

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A Comparative Guide to the Stability of Acetal Protecting Groups on Brominated Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and implementation of protecting groups are fundamental to the success of complex, multi-step organic syntheses. Within this chemical toolkit, acetals are frequently employed to mask the reactivity of hydroxyl groups. However, their stability can be significantly influenced by the electronic and steric nature of the substrate. This guide provides a detailed comparison of the stability of common acetal protecting groups—Methoxymethyl (MOM), 2-Methoxyethoxymethyl (MEM), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyloxymethyl (BOM)—when applied to brominated anisole frameworks. Understanding these nuances is critical for researchers working with halogenated aromatic compounds in fields such as medicinal chemistry and materials science.

The presence of a bromine atom on an anisole ring introduces competing electronic effects. The methoxy group is electron-donating through resonance, while the bromine atom is electron-withdrawing through induction and weakly electron-donating through resonance. The position of the bromine atom relative to the hydroxyl group further modulates the electronic environment and, consequently, the stability of the applied protecting group.

Core Principles of Acetal Stability

Acetal protecting groups are generally stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[1][2][3] The mechanism of acid-catalyzed cleavage involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. The stability of this intermediate, and thus the lability of the protecting group, is influenced by the substituents on the acetal.

Comparative Analysis of Acetal Protecting Groups

This section details the relative stability and common protection and deprotection methods for MOM, MEM, SEM, and BOM ethers on brominated anisoles.

Methoxymethyl (MOM) Ether

The MOM group is one of the simplest and most common acetal protecting groups.[4] Its small size makes it suitable for sterically hindered phenols.

  • Protection: Typically installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5] For phenols, stronger bases like sodium hydride (NaH) can also be used to form the phenoxide first.[5] An alternative, safer method utilizes dimethoxymethane with an acid catalyst.[6][7]

  • Stability: MOM ethers are stable to a pH range of approximately 4 to 12.[3] However, they are sensitive to both Brønsted and Lewis acids.[3][4] The electron-withdrawing nature of the bromine on the anisole ring can make the MOM ether slightly more labile to acid-catalyzed cleavage compared to its non-brominated counterpart.

  • Deprotection: Commonly removed with dilute mineral acids (e.g., HCl in methanol) or Lewis acids.[3][4] For substrates with other acid-sensitive functional groups, milder conditions such as pyridinium p-toluenesulfonate (PPTS) can be employed.[4]

2-Methoxyethoxymethyl (MEM) Ether

The MEM group offers different deprotection options compared to the MOM group, providing increased synthetic flexibility.

  • Protection: Installed similarly to the MOM group, using 2-methoxyethoxymethyl chloride (MEMCl) and a base like DIPEA.

  • Stability: Generally more stable to acidic conditions than the MOM group. This increased stability is attributed to the ability of the distal ether oxygen to chelate with Lewis acids, which can hinder the cleavage mechanism.

  • Deprotection: Can be cleaved under standard acidic conditions. A key advantage of the MEM group is its selective removal in the presence of other acid-labile groups using certain Lewis acids like zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃·7H₂O).[8][9] This orthogonality is highly valuable in complex syntheses.

2-(Trimethylsilyl)ethoxymethyl (SEM) Ether

The SEM group provides robust protection and offers a unique fluoride-mediated deprotection pathway.[10]

  • Protection: Introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) with a base.[10]

  • Stability: SEM ethers are significantly more stable to acidic conditions than MOM and MEM ethers.[10][11] This makes them suitable for reactions requiring stronger acidic environments. They are also stable to a wide range of other conditions, including bases, organometallics, and mild oxidants.[10]

  • Deprotection: While cleavable under strongly acidic conditions, the hallmark of the SEM group is its removal with fluoride sources like tetrabutylammonium fluoride (TBAF).[10] This deprotection is often orthogonal to many other protecting groups.[10] It can also be removed with Lewis acids.

Benzyloxymethyl (BOM) Ether

The BOM group is a bulkier protecting group that can be removed under both acidic and hydrogenolysis conditions.

  • Protection: Typically installed using benzyloxymethyl chloride (BOMCl) and a base.

  • Stability: The BOM group is stable to a wide range of non-reductive conditions.[12] Its stability to acidic conditions is comparable to or slightly greater than the MOM group.

  • Deprotection: Can be removed with strong acids. Importantly, the benzyl moiety allows for cleavage via hydrogenolysis (e.g., H₂, Pd/C), which provides an orthogonal deprotection strategy if other groups in the molecule are sensitive to acid but stable to reduction.[13]

Data Summary: Stability and Deprotection Conditions

Protecting GroupCommon Protection ReagentsRelative Acid StabilityCommon Deprotection ConditionsOrthogonal Deprotection
MOM MOMCl, DIPEA or NaHLowDilute HCl, TFA, PPTS[3][4]No
MEM MEMCl, DIPEAModerateDilute HCl, TFA; Lewis acids (e.g., ZnBr₂, CeCl₃)[8]Yes (with specific Lewis acids)
SEM SEMCl, DIPEAHighStrong acids (e.g., TFA); Fluoride sources (e.g., TBAF)[10][11]Yes (with fluoride)
BOM BOMCl, DIPEALow to ModerateStrong acids; Hydrogenolysis (H₂, Pd/C)[12][13]Yes (with hydrogenolysis)

Experimental Protocols

General Procedure for Acetal Protection of a Brominated Phenol (MOM Ether Example)

To a solution of the brominated anisole-derived phenol (1.0 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C is added a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Methoxymethyl chloride (MOMCl, 1.2 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl), and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Acid-Catalyzed Deprotection (MOM Ether Example)

The MOM-protected brominated anisole (1.0 equiv) is dissolved in methanol (MeOH). A catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH), is added. The reaction is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is then neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate, NaHCO₃) and the methanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected phenol.

Mechanistic Insights and Workflow Diagrams

The choice of protecting group is dictated by the planned synthetic route. The following diagrams illustrate the decision-making process and the general mechanism of acid-catalyzed deprotection.

G cluster_0 Synthetic Planning start Need to Protect Brominated Anisole -OH q1 Subsequent reaction involves strong acid? start->q1 q2 Subsequent reaction involves hydrogenolysis? q1->q2 No pg_sem Choose SEM q1->pg_sem Yes q3 Need for mild, selective deprotection? q2->q3 No pg_bom Avoid BOM (if deprotection is desired) q2->pg_bom Yes pg_mom_mem Choose MOM or MEM q3->pg_mom_mem No pg_mem_sem Choose MEM or SEM q3->pg_mem_sem Yes pg_other Consider other protecting groups

Caption: Decision workflow for selecting an acetal protecting group.

G cluster_0 Acid-Catalyzed Acetal Deprotection Mechanism acetal R-O-CH2-OR' protonated_acetal R-O(H+)-CH2-OR' acetal->protonated_acetal Protonation proton + H+ oxocarbenium [R-O=CH2]+ + R'OH protonated_acetal->oxocarbenium Cleavage hemiacetal R-O-CH2-OH oxocarbenium->hemiacetal Nucleophilic Attack by Water water + H2O deprotonated R-OH + CH2O + H+ hemiacetal->deprotonated Deprotonation & Formaldehyde Release

Sources

GC-MS retention time for 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxane (CAS: 1186304-21-1). Designed for researchers monitoring the protection of 2-bromo-5-methoxybenzaldehyde or its use as a Suzuki coupling intermediate, this document focuses on relative retention characteristics rather than absolute time values, which vary by system.

Key Performance Indicator: Under standard non-polar conditions (e.g., DB-5MS), the target 1,3-dioxane elutes significantly later than its aldehyde precursor due to increased molecular weight and boiling point, despite the masking of the polar carbonyl group.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the structural shift from precursor to target is critical for predicting chromatographic behavior.

FeaturePrecursor (Aldehyde)Target (1,3-Dioxane) Impact on GC-MS
Structure 2-Bromo-5-methoxybenzaldehydeThis compound Target is bulkier and thermally stable.
Formula


Mass shift of +58 Da (addition of

).
MW 215.04 g/mol 273.12 g/mol Significant increase in retention time.
Boiling Point ~71-76°C (mp), BP >210°CEst. >260°C Target requires higher final oven temp.
Polarity High (Exposed Carbonyl)Moderate (Ether-like) Improved peak shape; less tailing than aldehyde.
Isotopes

(1:1)

(1:1)
Diagnostic Doublet: M+ and (M+2)+ peaks of equal intensity.

Standardized GC-MS Methodology

To ensure reproducibility, the following protocol uses a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, Rtx-5MS), the industry standard for intermediate polarity organics.

Experimental Protocol
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (or 10:1 Split for concentrated samples), 250°C.

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI, 70 eV).[1]

Temperature Program (Gradient):

  • Initial: 60°C (Hold 1.0 min) - Solvent Delay

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5.0 min).

Comparative Retention & Elution Order

Since absolute retention times (RT) shift with column age and flow rate, Relative Retention Time (RRT) against the starting material is the most reliable metric.

Elution Hierarchy (DB-5MS)
  • Solvent (e.g., Dichloromethane/Methanol)

  • Precursor: 2-Bromo-5-methoxybenzaldehyde (Lower MW, Lower BP)

  • Byproducts: Mono-protected diols (if using excess diol)

  • Target: This compound (Highest MW, Highest BP)

Estimated Retention Data:

  • Precursor RT: ~8.5 - 9.5 min

  • Target RT: ~12.0 - 13.5 min

  • Separation Factor (

    
    ):  > 1.2 (Baseline resolution is easily achieved).
    
Chromatographic Workflow Diagram

The following diagram illustrates the logical flow of the analysis and the expected separation outcome.

GC_Workflow cluster_elution Elution Order (Time Axis) Sample Reaction Mixture (Crude) Inlet GC Inlet (250°C, Volatilization) Sample->Inlet Column Capillary Column (DB-5MS Separation) Inlet->Column P1 1. Solvent (Void Vol) Column->P1 P2 2. Precursor (Aldehyde) P1->P2 ΔT ~4 min P3 3. TARGET (1,3-Dioxane) P2->P3 Later Elution Detector MS Detector (EI Source) P3->Detector Data Chromatogram Analysis Detector->Data

Caption: Logical flow of GC-MS analysis showing the distinct elution delay of the target dioxane relative to the aldehyde precursor.

Mass Spectral Identification (EI Spectrum)

Identification relies on the unique fragmentation of the dioxane ring and the bromine isotope pattern.

Key Diagnostic Ions
  • Molecular Ion (

    
    ):  Weak signals at m/z 272  and 274 .
    
    • Note: The 1:1 intensity ratio is mandatory due to

      
       and 
      
      
      
      .
  • Base Peak / Major Fragments:

    • [M-1]+ (Loss of H): Common in acetals.

    • m/z 87: Characteristic cyclic ether fragment (

      
      ) derived from the 1,3-dioxane ring.
      
    • Aromatic Cation: Loss of the dioxane ring leaves the stabilized 2-bromo-5-methoxybenzyl cation.

Fragmentation Pathway Diagram

MS_Frag Parent Molecular Ion (M+) m/z 272 / 274 (Weak) Frag1 [M-H]+ Loss of Acetal H Parent->Frag1 -H• Frag2 Dioxane Ring Frag m/z 87 (Diagnostic) Parent->Frag2 Ring Cleavage Frag3 Aromatic Core (Bromomethoxybenzyl) Parent->Frag3 Loss of C3H6O2

Caption: Proposed electron ionization (EI) fragmentation pathway highlighting the diagnostic m/z 87 dioxane peak.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution Ramp rate too fast (e.g., >25°C/min).Lower ramp to 10°C/min between 150-250°C.
Peak Tailing Active sites in liner or column.Replace liner with deactivated wool; trim column head (10-20 cm).
No Target Peak Thermal degradation or low volatility.Ensure injector is <260°C; check solubility in injection solvent.
Missing Bromine Pattern Incorrect peak selection.Verify 1:1 ratio at M+ and M+2. If ratio is distorted, check for interference.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 1,3-Dioxane Derivatives Data. Source:

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-methoxybenzaldehyde. Source:

  • Thermo Fisher Scientific. GC Column Selection Guide for Acetal Analysis. Source:

  • PubChem. Compound Summary: this compound. Source:

Sources

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